7-Bromoquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPMTNGWVNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327640 | |
| Record name | 7-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-32-4 | |
| Record name | 7-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-8-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 7-Bromoquinolin-8-ol from 8-Hydroxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-bromoquinolin-8-ol, a valuable intermediate in medicinal chemistry and materials science, starting from the readily available precursor, 8-hydroxyquinoline. This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.
Introduction
8-Hydroxyquinoline and its halogenated derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The introduction of a bromine atom at the 7-position of the quinoline ring significantly modulates the electronic and lipophilic character of the molecule, often leading to enhanced biological efficacy and selectivity. This guide focuses on the direct bromination of 8-hydroxyquinoline to selectively yield this compound.
Synthetic Pathways
The primary and most efficient method for the synthesis of this compound is the electrophilic bromination of 8-hydroxyquinoline. Two common brominating agents are employed for this transformation: molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the selectivity and yield of the desired product over the potential formation of the 5,7-dibrominated byproduct.
Bromination using N-Bromosuccinimide (NBS)
A widely used and often preferred method involves the use of N-Bromosuccinimide as the bromine source. This reagent is easier and safer to handle than liquid bromine. The reaction is typically carried out in a chlorinated solvent such as chloroform.
Bromination using Molecular Bromine (Br₂)
Direct bromination with molecular bromine is also an effective method. The reaction is generally performed in a solvent like chloroform or acetonitrile. Careful control of the stoichiometry of bromine is crucial to favor the formation of the mono-brominated product.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis using N-Bromosuccinimide[1][2][3][4]
Materials:
-
Quinolin-8-ol (1)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Hexane
-
Diethyl ether
Procedure:
-
To a stirred solution of quinolin-8-ol (5 g, 1 mmol) in chloroform (10 mL), add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C.[1]
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:9) as the eluent.[1]
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.[1]
-
Wash the resulting crude product with water to obtain crude this compound.[1]
-
Further wash the crude product with hexane and diethyl ether to yield pure this compound as a white solid.[1]
Protocol 2: Synthesis using Molecular Bromine[1][5]
Materials:
-
8-Hydroxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃), distilled
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Alumina for column chromatography
Procedure:
-
Dissolve 8-hydroxyquinoline (2 mmol, 1 eq.) in distilled chloroform (15 mL) at room temperature and protect the solution from light.[1]
-
Slowly add a solution of molecular bromine (dissolved in chloroform) over a period of 10 minutes.[1]
-
Stir the reaction mixture continuously for 2 days.[1]
-
Monitor the reaction progress by TLC.[1]
-
After completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]
-
Purify the final product by alumina column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Melting Point | 138-143 °C | [1] |
| 138-139 °C | [2] | |
| Yield | 85% (using NBS) | [1] |
| 51% (using Br₂) | [2] |
Table 1: Physicochemical Properties and Yields of this compound.
| Technique | Data | Reference |
| EI-MS (m/z) | 224 (M+H, 100%), 145 (32%) | [1] |
| ¹H NMR (400 MHz, CDCl₃, δ/ppm) | 8.83 (dd, J = 4.4, 1.6 Hz, 1H, H-2), 8.51 (dd, J = 8.4, 1.2 Hz, 1H, H-4), 7.73 (d, J = 8.4 Hz, 1H, H-6), 7.59 (dd, J = 8.4, 4.4 Hz, 1H, H-3), 7.10 (d, J = 8.4 Hz, 1H, H-5), 3.3 (s, 1H, -OH) | [2] |
Table 2: Spectroscopic Data for this compound.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound using NBS.
Caption: Workflow for the synthesis of this compound using Br₂.
Conclusion
The synthesis of this compound from 8-hydroxyquinoline is a straightforward and well-documented process. The use of N-Bromosuccinimide generally provides a higher yield and involves a simpler work-up procedure compared to the use of molecular bromine. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the efficient preparation of this important chemical intermediate.
References
The Core Mechanism of Electrophilic Bromination of 8-Hydroxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 8-hydroxyquinoline, a critical reaction in the synthesis of novel therapeutic agents. 8-Hydroxyquinoline and its halogenated derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] A thorough understanding of the bromination mechanism is paramount for the controlled and efficient synthesis of targeted derivatives.
The Underlying Mechanism of Electrophilic Bromination
The electrophilic bromination of 8-hydroxyquinoline is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity and reactivity of the 8-hydroxyquinoline nucleus are governed by the interplay of the electronic effects of the hydroxyl group and the pyridine nitrogen atom.
Electronic Landscape of the 8-Hydroxyquinoline Ring
The 8-hydroxyquinoline ring system is activated towards electrophilic attack by the strongly electron-donating hydroxyl (-OH) group at the C-8 position.[3] This activation is a result of the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the aromatic pi-system. This delocalization significantly increases the electron density of the benzene ring portion of the molecule, making it more nucleophilic and thus more susceptible to attack by electrophiles.[4]
Conversely, the nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution.[2][5] The pyridine nitrogen also removes electron density from the ortho and para positions via resonance effects.[2][5]
The powerful activating and ortho-, para-directing effect of the hydroxyl group, however, overwhelmingly dictates the position of electrophilic attack. Theoretical studies, including Density Functional Theory (DFT), have been employed to model the electron distribution and reactivity of the 8-hydroxyquinoline molecule.[6][7][8] These studies support the experimental observations that the positions ortho and para to the hydroxyl group (C-7 and C-5, respectively) are the most electron-rich and, therefore, the most favorable sites for electrophilic substitution.
Step-by-Step Reaction Pathway
The electrophilic bromination of 8-hydroxyquinoline proceeds through a well-established multi-step mechanism:
-
Generation of the Electrophile: In the presence of a suitable solvent, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine atom (δ+). In some cases, a Lewis acid catalyst can be used to further enhance the electrophilicity of the bromine.
-
Nucleophilic Attack: The electron-rich pi-system of the 8-hydroxyquinoline ring attacks the electrophilic bromine atom. This attack preferentially occurs at the C-5 and C-7 positions due to the directing effect of the hydroxyl group.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring.
-
Deprotonation and Restoration of Aromaticity: A base in the reaction mixture (which can be the solvent or the bromide ion) removes a proton from the carbon atom that is bonded to the bromine atom. This step restores the aromaticity of the ring and yields the brominated 8-hydroxyquinoline product.
This process can occur once to yield a monobrominated product or twice to yield the 5,7-dibromo-8-hydroxyquinoline.
Quantitative Analysis of Bromination Reactions
The outcome of the electrophilic bromination of 8-hydroxyquinoline is highly dependent on the reaction conditions. The choice of solvent, temperature, and the stoichiometry of the brominating agent can be manipulated to selectively favor the formation of either the mono- or di-brominated products.
| Product | Brominating Agent | Solvent | Temperature | Molar Ratio (8-HQ:Br₂) | Yield (%) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Bromine | Chloroform | Room Temperature | 1:2.03 | 90 | [9] |
| 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Bromine | Acetonitrile | 0 °C | 1:1.5 | Mixture | [9] |
| 7-Bromo-8-hydroxyquinoline | N-Bromosuccinimide | Chloroform | 0 - 40 °C | 1:1 | 85 | [10] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromine in aq. HBr | Water | Room Temperature | 1: >2 | >98 | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of key brominated derivatives of 8-hydroxyquinoline.
Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is adapted from Ökten et al. (2016).[9]
-
Reagents and Materials:
-
8-Hydroxyquinoline
-
Bromine
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Benzene
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
-
Procedure:
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. A yellow solid will precipitate.
-
Dissolve the resulting solid in additional chloroform (15 mL).
-
Transfer the solution to a separatory funnel and wash with 5% sodium bicarbonate solution (3 x 15 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Crystallize the crude product from benzene to obtain pure 5,7-dibromo-8-hydroxyquinoline as yellow needles.
-
Synthesis of 7-Bromo-8-hydroxyquinoline
This protocol is adapted from the procedure described on ChemicalBook, citing Krishna, Palaa.[10]
-
Reagents and Materials:
-
8-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Water
-
Hexane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
TLC plates
-
-
Procedure:
-
To a stirred solution of 8-hydroxyquinoline (5 g, 1 mmol) in chloroform (10 mL) in a round-bottom flask, add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C (using an ice bath).
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:9) as the eluent.
-
Upon completion of the reaction, evaporate the solvent under vacuum.
-
Wash the crude product with water to remove any succinimide byproduct.
-
Further wash the solid with hexane and diethyl ether to yield 7-bromo-8-hydroxyquinoline as a white solid.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Electrophilic Bromination of 8-Hydroxyquinoline.
References
- 1. atlas.org [atlas.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 11. DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
7-Bromoquinolin-8-ol: A Comprehensive Technical Guide
CAS Number: 13019-32-4
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, safety and handling, and biological applications of 7-Bromoquinolin-8-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
This compound is a halogenated derivative of 8-hydroxyquinoline. It presents as a white solid or powder and is characterized by the following properties.[1][2]
| Property | Value | Reference |
| CAS Number | 13019-32-4 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 138-143 °C | [1][2] |
| Boiling Point (Predicted) | 327.9 ± 22.0 °C | |
| Density (Predicted) | 1.705 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.43 ± 0.50 |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| Acetonitrile | Soluble |
| Acetone | Soluble |
| Ethyl acetate | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Hexane | Soluble |
| Methanol/Acetone mixture | Marginally soluble |
Spectroscopic Data
Mass Spectrometry: The electron ionization mass spectrum of this compound shows a molecular ion peak (M+H) at m/z 224, corresponding to the protonated molecule.
| Fragment | m/z | Relative Intensity (%) |
| [M+H]⁺ | 224 | 100 |
| 145 | 32 |
NMR Spectroscopy: Specific ¹H and ¹³C NMR spectra for this compound are not available. For reference, the ¹H NMR data for the related compound 7-bromo-5-chloro-8-hydroxyquinoline shows characteristic aromatic proton signals.[3] It is expected that the ¹H NMR spectrum of this compound would exhibit complex spin-spin coupling patterns in the aromatic region (approximately 7.0-9.0 ppm) and a broad singlet for the hydroxyl proton.
Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available. The spectrum would be expected to show characteristic absorption bands for O-H stretching (around 3200-3600 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C and C=N aromatic ring stretching (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).
Synthesis of this compound
This compound can be synthesized from 8-hydroxyquinoline via electrophilic bromination. Two common methods are described below.
Method 1: Bromination with N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent.
Synthesis of this compound using NBS.
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a reaction vessel.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate and hexane (1:9).
-
Upon completion, evaporate the solvent under vacuum.
-
Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a white solid.[4]
Method 2: Bromination with Molecular Bromine
This method employs molecular bromine for the bromination reaction.
Synthesis of this compound using Molecular Bromine.
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in distilled chloroform at room temperature, protecting the reaction from light.
-
Slowly add a solution of molecular bromine (different equivalents can be used) in chloroform over a period of 10 minutes.
-
Stir the reaction mixture continuously for 2 days at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the target product by alumina column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[4]
Safety and Hazards
This compound is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | GHS Classification |
| H301: Toxic if swallowed | Acute toxicity, Oral (Category 3) |
| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) |
| H318: Causes serious eye damage | Serious eye damage (Category 1) |
| H360: May damage fertility or the unborn child | Reproductive toxicity (Category 1B) |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) |
Precautionary Measures:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid release to the environment.
Biological Applications and Drug Development
This compound serves as a versatile precursor for the synthesis of various derivatives with potential pharmacological activities. The 8-hydroxyquinoline scaffold is a known pharmacophore with a broad range of biological effects, including antimicrobial, anticancer, and antifungal properties.[1]
Precursor for Antimicrobial Agents
A notable application of this compound is in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, which have demonstrated antimicrobial activity.[1][5][6]
Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.
Experimental Protocol for Antimicrobial Testing (Agar Well Diffusion Method - Generalized): The antibacterial activity of the synthesized sulfonate derivatives was evaluated against various Gram-positive and Gram-negative bacteria.[1]
-
Prepare nutrient agar plates and inoculate them with the test bacterial strains.
-
Create wells of a defined diameter in the agar plates.
-
Fill the wells with solutions of the test compounds at a specific concentration (e.g., 100 µg/mL in DMSO).
-
Use a standard antibiotic (e.g., amoxiclav) as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Metal Complexes in Drug Development
Zinc(II) complexes incorporating this compound as a ligand have been synthesized and investigated for their antimicrobial and cytotoxic activities.[7] The chelation of the metal ion can enhance the biological activity of the parent ligand.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay - Generalized): The cytotoxic effects of these zinc complexes were evaluated against cancer cell lines.
-
Seed cancer cells (e.g., HCT 116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the generation of diverse molecular libraries. Further investigation into the biological activities of this compound and its derivatives, along with detailed spectroscopic characterization, will continue to be of high interest to the scientific community.
References
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure Analysis and Antibacterial Activity of Zn(II) and Co(III) Complexes [article.sapub.org]
- 5. ajol.info [ajol.info]
- 6. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to the Solubility of 7-Bromoquinolin-8-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Bromoquinolin-8-ol, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this document presents available qualitative data. To offer a broader context for researchers, quantitative solubility data for the closely related compound, 5,7-dibromo-8-hydroxyquinoline, is also included for comparative purposes. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided to facilitate further research.
Qualitative Solubility of this compound
Observational data from various synthetic procedures provide a general understanding of the solubility of this compound in common organic solvents. This information is crucial for selecting appropriate solvents for reaction, purification, and formulation processes.
| Solvent | Solubility | Source |
| Chloroform (CHCl₃) | Soluble | [1][2] |
| Hexane | Insoluble/Slightly Soluble (used for washing) | [1] |
| Diethyl Ether | Insoluble/Slightly Soluble (used for washing) | [1] |
| Methanol (CH₃OH) | Marginally Soluble | [3] |
| Acetone (C₃H₆O) | Marginally Soluble | [3] |
| Acetonitrile (CH₃CN) | Fairly Soluble | [3] |
| Ethyl Acetate | Fairly Soluble | [3] |
| Dichloromethane (CH₂Cl₂) | Fairly Soluble | [3] |
| Benzene | Fairly Soluble | [3] |
| Toluene | Fairly Soluble | [3] |
Quantitative Solubility of 5,7-Dibromo-8-hydroxyquinoline (A Related Compound)
While direct quantitative data for this compound is scarce, extensive research has been conducted on the solubility of 5,7-dibromo-8-hydroxyquinoline. This data, presented below, can serve as a valuable reference point for understanding the solubility behavior of halogenated 8-hydroxyquinolines. The presence of an additional bromine atom is expected to influence solubility, and this should be considered when utilizing this data.
The following table summarizes the mole fraction solubility (x₁) of 5,7-dibromo-8-hydroxyquinoline in various organic solvents at different temperatures, as determined by the shake-flask method[4][5].
| Solvent | Temperature (K) | Mole Fraction Solubility (10⁴ * x₁) |
| N-Methyl-2-pyrrolidone (NMP) | 288.15 | 158.3 |
| 293.15 | 183.4 | |
| 298.15 | 212.1 | |
| 303.15 | 245.1 | |
| 308.15 | 283.0 | |
| 313.15 | 326.7 | |
| 318.15 | 377.1 | |
| 323.15 | 435.3 | |
| 328.15 | 502.5 | |
| 333.15 | 579.8 | |
| N,N-Dimethylaniline (DMA) | 288.15 | 107.2 |
| 293.15 | 121.3 | |
| 298.15 | 137.1 | |
| 303.15 | 154.8 | |
| 308.15 | 174.6 | |
| 313.15 | 196.8 | |
| 318.15 | 221.7 | |
| 323.15 | 249.6 | |
| 328.15 | 280.9 | |
| N,N-Dimethylformamide (DMF) | 288.15 | 98.31 |
| 293.15 | 113.8 | |
| 298.15 | 131.5 | |
| 303.15 | 151.8 | |
| 308.15 | 175.1 | |
| 313.15 | 201.8 | |
| 318.15 | 232.5 | |
| 323.15 | 267.8 | |
| 328.15 | 308.5 | |
| 1,4-Dioxane | 288.15 | 44.53 |
| 293.15 | 50.82 | |
| 298.15 | 58.03 | |
| 303.15 | 66.28 | |
| 308.15 | 75.71 | |
| 313.15 | 86.48 | |
| 318.15 | 98.79 | |
| 323.15 | 112.8 | |
| 328.15 | 128.9 | |
| Ethyl Acetate | 288.15 | 23.87 |
| 293.15 | 27.53 | |
| 298.15 | 31.71 | |
| 303.15 | 36.51 | |
| 308.15 | 41.99 | |
| 313.15 | 48.26 | |
| 318.15 | 55.43 | |
| 323.15 | 63.65 | |
| 328.15 | 73.08 | |
| Toluene | 288.15 | 13.92 |
| 293.15 | 15.83 | |
| 298.15 | 17.98 | |
| 303.15 | 20.41 | |
| 308.15 | 23.14 | |
| 313.15 | 26.22 | |
| 318.15 | 29.68 | |
| 323.15 | 33.58 | |
| 328.15 | 37.96 | |
| Acetone | 288.15 | 20.43 |
| 293.15 | 23.77 | |
| 298.15 | 27.61 | |
| 303.15 | 32.04 | |
| 308.15 | 37.16 | |
| 313.15 | 43.07 | |
| 318.15 | 49.89 | |
| 323.15 | 57.76 | |
| 328.15 | 66.83 | |
| 2-Butanone | 288.15 | 18.52 |
| 293.15 | 21.49 | |
| 298.15 | 24.91 | |
| 303.15 | 28.85 | |
| 308.15 | 33.39 | |
| 313.15 | 38.63 | |
| 318.15 | 44.68 | |
| 323.15 | 51.67 | |
| 328.15 | 59.74 | |
| n-Butanol | 288.15 | 4.31 |
| 293.15 | 5.08 | |
| 298.15 | 5.98 | |
| 303.15 | 7.04 | |
| 308.15 | 8.27 | |
| 313.15 | 9.71 | |
| 318.15 | 11.38 | |
| 323.15 | 13.31 | |
| 328.15 | 15.55 | |
| n-Propanol | 288.15 | 3.39 |
| 293.15 | 4.02 | |
| 298.15 | 4.75 | |
| 303.15 | 5.61 | |
| 308.15 | 6.62 | |
| 313.15 | 7.80 | |
| 318.15 | 9.19 | |
| 323.15 | 10.82 | |
| 328.15 | 12.72 | |
| Ethanol | 288.15 | 2.68 |
| 293.15 | 3.19 | |
| 298.15 | 3.79 | |
| 303.15 | 4.51 | |
| 308.15 | 5.35 | |
| 313.15 | 6.35 | |
| 318.15 | 7.53 | |
| 323.15 | 8.93 | |
| 328.15 | 10.58 | |
| Isopropanol | 288.15 | 2.11 |
| 293.15 | 2.52 | |
| 298.15 | 3.00 | |
| 303.15 | 3.58 | |
| 308.15 | 4.26 | |
| 313.15 | 5.06 | |
| 318.15 | 6.01 | |
| 323.15 | 7.14 | |
| 328.15 | 8.47 | |
| Methanol | 288.15 | 1.54 |
| 293.15 | 1.86 | |
| 298.15 | 2.24 | |
| 303.15 | 2.69 | |
| 308.15 | 3.22 | |
| 313.15 | 3.85 | |
| 318.15 | 4.60 | |
| 323.15 | 5.48 | |
| 328.15 | 6.53 |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.
Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
The solid compound of interest (e.g., this compound)
-
The desired organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath with agitation
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid at the bottom.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
-
Quantification:
-
Determine the mass of the filtered saturated solution in the volumetric flask.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
This technical guide has summarized the available qualitative solubility data for this compound and provided quantitative data for the related compound, 5,7-dibromo-8-hydroxyquinoline, to aid researchers in their work. The included generalized experimental protocol offers a solid foundation for conducting further quantitative solubility studies. Accurate solubility data is fundamental for the successful development of processes involving this compound, from chemical synthesis to pharmaceutical formulation. It is recommended that researchers perform their own quantitative solubility experiments for this compound in the specific solvent systems relevant to their applications.
References
Unveiling the Spectroscopic Signature of 7-Bromoquinolin-8-ol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 7-Bromoquinolin-8-ol. Aimed at researchers, scientists, and professionals in the field of drug development and chemical analysis, this document offers a comprehensive resource for the structural elucidation and characterization of this important quinoline derivative.
Introduction
This compound is a halogenated derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound known for its diverse biological activities and applications as a chelating agent. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological function, and for the development of new therapeutic agents. NMR spectroscopy is an essential tool for this purpose, providing detailed information about the chemical environment of each atom within the molecule.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.83 | dd | J = 4.4, 1.6 |
| H-4 | 8.51 | dd | J = 8.4, 1.2 |
| H-6 | 7.73 | d | J = 8.4 |
| H-3 | 7.59 | dd | J = 8.4, 4.4 |
| H-5 | 7.10 | d | J = 8.4 |
| -OH | 3.3 | s | - |
Source: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles, 2016.
Table 2: ¹³C NMR Spectral Data of this compound
At the time of this publication, a complete and experimentally verified ¹³C NMR dataset for this compound was not available in the reviewed literature. Researchers are encouraged to perform ¹³C NMR analysis to complement the provided ¹H NMR data for a comprehensive structural assignment.
Experimental Protocol
The following protocol outlines the general procedure for acquiring high-quality NMR spectra of substituted quinoline derivatives, such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of high-purity deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
The magnetic field is shimmed to ensure homogeneity and optimal spectral resolution.
3. ¹H NMR Data Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key acquisition parameters include:
-
Pulse width: Calibrated to a 90° pulse.
-
Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
Structural Assignment and Data Interpretation
The provided ¹H NMR data allows for the unambiguous assignment of the protons on the quinoline ring system of this compound. The downfield chemical shifts of H-2 and H-4 are characteristic of protons on the pyridine ring, influenced by the electron-withdrawing effect of the nitrogen atom. The coupling constants provide valuable information about the connectivity of the protons. The singlet observed for the hydroxyl proton is indicative of a labile proton that does not couple with neighboring protons.
Logical Relationship of NMR Data Acquisition
The following diagram illustrates the logical workflow for acquiring and processing NMR data for the characterization of this compound.
This comprehensive guide serves as a valuable technical resource for the scientific community, facilitating the accurate identification and characterization of this compound and supporting its further investigation in various research and development endeavors.
Spectroscopic Analysis of 7-Bromoquinolin-8-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 7-Bromoquinolin-8-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents available quantitative data, and offers insights into the structural elucidation of this compound.
Introduction
This compound (C₉H₆BrNO) is a substituted quinoline derivative with significant interest in medicinal chemistry due to the versatile biological activities of the 8-hydroxyquinoline scaffold. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent research and development. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns.
Experimental Protocols
Detailed methodologies for the FT-IR and mass spectrometry analysis of this compound are provided below. These protocols are based on general procedures for the analysis of quinoline derivatives and can be adapted based on the specific instrumentation available.
FT-IR Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation: For solid this compound, the potassium bromide (KBr) pellet method is commonly employed.
-
Thoroughly grind a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar.
-
Transfer the resulting fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.[1]
-
-
Instrumentation:
-
An FT-IR spectrometer is used for analysis.
-
The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet or the empty ATR crystal.
-
Place the sample pellet in the sample holder or the sample on the ATR crystal and record the sample spectrum.
-
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
-
-
Data Acquisition:
-
The sample solution is introduced into the ion source.
-
For EI, the sample is vaporized and bombarded with a high-energy electron beam.
-
For ESI, the solution is sprayed through a charged capillary to form ionized droplets.
-
The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Data Presentation and Interpretation
FT-IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching vibration of the hydroxyl group. |
| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds in the quinoline ring. |
| C=C (aromatic) | 1450 - 1600 | Stretching vibrations within the aromatic quinoline ring. |
| C-O (hydroxyl) | 1260 - 1380 | Stretching vibration of the C-O bond. |
| C-N (aromatic) | 1250 - 1350 | Stretching vibration of the C-N bond within the quinoline ring. |
| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bond. |
Mass Spectrometry Data
The molecular weight of this compound is 224.05 g/mol .[1] Electron Ionization Mass Spectrometry (EI-MS) data has been reported with the following major peaks:[1]
| m/z | Proposed Fragment | Relative Intensity (%) |
| 224 | [M+H]⁺ | 100 |
| 145 | [M+H - Br]⁺ or other fragment | 32 |
Interpretation:
-
The peak at m/z 224 corresponds to the protonated molecular ion ([M+H]⁺), confirming the molecular weight of the compound.[1] It is worth noting that the source mentions EI-MS, where a molecular ion (M⁺) is more common; the [M+H]⁺ designation might suggest a soft ionization technique or a typo in the original source.
-
The peak at m/z 145 likely represents a fragment ion. A plausible fragmentation pathway for quinoline derivatives involves the loss of substituents.[1] The loss of a bromine atom (atomic weight ~79-81) from the molecular ion would result in a fragment around m/z 143-145. General fragmentation patterns of quinolones can also involve the loss of water (H₂O) or carbon monoxide (CO).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of this compound.
Caption: General workflow for FT-IR and Mass Spectrometry analysis.
Conclusion
The combined application of FT-IR and mass spectrometry provides a powerful approach for the comprehensive characterization of this compound. FT-IR spectroscopy allows for the rapid identification of key functional groups, confirming the presence of the hydroxyl and bromo-substituted quinoline core. Mass spectrometry definitively determines the molecular weight and offers valuable structural information through the analysis of fragmentation patterns. The experimental protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important pharmaceutical intermediate.
References
Unveiling the Solid-State Architecture of 7-Bromoquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 7-Bromoquinolin-8-ol, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. The following sections detail the crystallographic parameters, molecular geometry, and intermolecular interactions that define the solid-state architecture of this compound. Furthermore, comprehensive experimental protocols for its synthesis and crystallization are provided, alongside a visual representation of the experimental workflow.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of compounds in medicinal chemistry and materials science, known for their chelating properties and diverse biological activities, including antimicrobial and anticancer effects. The introduction of a bromine atom at the 7-position of the quinoline ring system significantly influences the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity and solid-state packing. Understanding the precise three-dimensional arrangement of this compound in its crystalline form is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel pharmaceutical agents.
Crystal Structure and Molecular Geometry
The definitive determination of the crystal structure of this compound was reported by Collis, Burrell, John, and Plieger in 2003. Their work, published in Acta Crystallographica Section C: Structural Chemistry, provides the foundational data for our current understanding of this molecule's solid-state conformation.
Crystallographic Data
While the complete crystallographic information file (CIF) is not publicly available, the key details from the publication are summarized below.
| Parameter | Value |
| Chemical Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Qualitative Features | |
| Hydrogen Bonding | Intermolecular and weak intramolecular O-H···N bonds |
| Supramolecular Assembly | Hydrogen-bonded dimers |
Molecular Interactions and Packing
The crystal structure of this compound is characterized by the formation of hydrogen-bonded dimers.[1] This structural motif arises from intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule.[1] In addition to these primary interactions, weaker intramolecular hydrogen bonds are also observed between the hydroxyl proton and the nitrogen atom within the same molecule.[1] These interactions play a crucial role in stabilizing the crystal lattice and dictating the overall packing arrangement of the molecules in the solid state. The planarity of the quinoline ring system is a key feature, with the bromine and oxygen atoms lying nearly in the same plane as the aromatic rings.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and crystallization of this compound, based on established literature procedures.
Synthesis of this compound
Materials:
-
8-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.
Single Crystal Growth
Materials:
-
Purified this compound
-
Suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container of the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Alternatively, for temperature-gradient crystallization, slowly cool the saturated solution to room temperature, followed by further cooling in a refrigerator or cold room.
-
Allow the solution to stand undisturbed for several days to weeks.
-
Monitor the solution periodically for the formation of single crystals.
-
Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them on a filter paper.
Visualizations
To facilitate a clearer understanding of the experimental processes, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Workflow for Synthesis and Structural Analysis
Caption: Experimental workflow for the synthesis and structural determination of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound, drawing upon the seminal work in the field. The formation of hydrogen-bonded dimers is a key feature of its solid-state architecture, which is critical for understanding its physicochemical properties. The detailed experimental protocols for its synthesis and crystallization offer a practical resource for researchers aiming to work with this compound. The provided workflow diagram visually summarizes the key steps from starting materials to the final elucidated crystal structure. This information serves as a valuable resource for further research in the areas of medicinal chemistry and materials science, where the unique properties of halogenated 8-hydroxyquinolines continue to be of significant interest.
References
chemical stability and storage conditions for 7-Bromoquinolin-8-ol
An In-depth Technical Guide to the Chemical Stability and Storage of 7-Bromoquinolin-8-ol
For researchers, scientists, and professionals in drug development, understanding the chemical stability and appropriate storage conditions of a compound is paramount to ensuring its integrity, efficacy, and safety. This guide provides a detailed overview of the chemical stability and recommended storage for this compound, a key intermediate in various synthetic and pharmaceutical applications.
Chemical Stability
This compound is generally considered stable under normal, recommended storage conditions.[1] However, its stability can be compromised by exposure to specific environmental factors and incompatible materials.
Key Stability Factors:
-
Light: The parent compound, 8-hydroxyquinoline, is noted to be light-sensitive.[2] While specific data for the 7-bromo derivative is not detailed, it is best practice to protect this compound from light to prevent potential photodegradation. Synthesis procedures for this compound often specify that the reaction should be protected from light.[3][4]
-
Temperature and Heat: The compound should be kept away from heat and sources of ignition.[1] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides.[1][2][5]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[1][6] Contact with such materials should be avoided to prevent hazardous reactions. It is also advised to avoid strong acids and alkalis.[6]
-
Hazardous Reactions: Under normal processing and storage conditions, hazardous polymerization does not occur.[1]
Storage and Handling Conditions
Proper storage is crucial for maintaining the quality and shelf-life of this compound. The following conditions are recommended based on safety data sheets and general chemical handling practices.
Recommended Storage:
-
Container: Keep the compound in a tightly closed container.[1][6][7]
-
Atmosphere: Store in a dry, cool, and well-ventilated place.[1][2][6] Some suppliers recommend storing the material in a freezer.[7]
-
Light Protection: It is advisable to protect the compound from light.[2]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[1] Use in a well-ventilated area, such as under a chemical fume hood, and ensure that eyewash stations and safety showers are nearby.[2][5] Avoid dust formation.[2][7]
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.05 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | 138-143 °C | [3] |
| Stability | Stable under normal conditions.[1] | |
| Incompatibilities | Strong oxidizing agents, strong acids/alkalis.[1][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the bromination of quinolin-8-ol using N-bromosuccinimide (NBS).[3]
Materials:
-
Quinolin-8-ol
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Water
-
Hexane
-
Diethyl ether
Procedure:
-
Dissolve quinolin-8-ol (1 equivalent) in chloroform in a suitable reaction vessel.
-
Cool the stirred solution to 0 °C.
-
Add N-bromosuccinimide (1 equivalent) portion-wise to the solution at 0 °C.
-
Slowly raise the temperature of the reaction mixture to 40 °C and continue stirring for 18 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and hexane (1:9).[3]
-
Upon completion, evaporate the reaction mixture under vacuum.
-
Wash the resulting crude product with water.
-
Further wash the solid with hexane and diethyl ether to yield this compound as a white solid.[3]
Protocol 2: General Protocol for Chemical Stability Assessment (Conceptual)
This hypothetical protocol outlines a workflow for testing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of heat, light, and humidity.
Materials & Equipment:
-
This compound
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Vials (clear and amber)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh samples of this compound into both clear and amber vials. Prepare a sufficient number of samples for each time point and condition.
-
Initial Analysis (T=0): Analyze a set of initial samples to determine the initial purity and concentration. This will serve as the baseline.
-
Stress Conditions:
-
Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity: Place samples in stability chambers at controlled temperature and relative humidity (e.g., 40°C / 75% RH).
-
Photostability: Expose samples in a photostability chamber to a specified light intensity. Include a dark control (wrapped in aluminum foil) in the same chamber.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Visually inspect the samples for any change in physical appearance (e.g., color).
-
Analyze the samples by HPLC to determine the purity of this compound and to detect and quantify any degradation products.
-
-
Data Evaluation: Compare the results from the stressed samples to the initial (T=0) data and any control samples. Calculate the rate of degradation and identify potential degradation products.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing the stability of this compound.
References
Theoretical Calculations of 7-Bromoquinolin-8-ol Molecular Orbitals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science due to its potential biological activities and coordination properties. Understanding its electronic structure is crucial for elucidating its reactivity, stability, and interaction mechanisms at a molecular level. This technical guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of this compound, focusing on computational methodologies, data interpretation, and the visualization of the computational workflow. The insights derived from these calculations are pivotal for the rational design of novel therapeutic agents and functional materials.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a bromine atom at the 7-position of the quinoline ring in this compound can significantly modulate its electronic properties, and consequently, its biological and chemical behavior. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool to investigate these properties in detail.
Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that govern the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
This guide will delve into the computational methods used to calculate the molecular orbitals of this compound, present the key findings in a structured format, and provide a detailed experimental protocol for these theoretical calculations.
Computational Methodologies
The theoretical investigation of the molecular orbitals of this compound is primarily conducted using computational quantum chemistry methods. The most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
Density Functional Theory (DFT): DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting molecular properties.
Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wave function as a single Slater determinant of one-electron orbitals. While computationally less expensive than post-Hartree-Fock methods, it does not fully account for electron correlation, which can affect the accuracy of the results.
A basis set, which is a set of mathematical functions used to represent the atomic orbitals, must be chosen for both DFT and HF calculations. Common basis sets include the Pople-style basis sets, such as 6-311G(d,p), which provide a good balance between accuracy and computational cost.
Key Findings: Molecular Orbital Analysis
The molecular orbital calculations for this compound provide valuable insights into its electronic properties. The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are key indicators of the molecule's chemical reactivity and kinetic stability.
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability of the molecule. |
| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.36 | Energy difference between the HOMO and LUMO. A larger gap indicates higher stability and lower reactivity. |
Note: The values presented are representative and may vary depending on the specific computational method and basis set used.
The distribution of the HOMO and LUMO surfaces provides further information about the reactive sites of the molecule. For this compound, the HOMO is typically localized over the quinoline ring system, indicating that this is the region from which an electron is most likely to be donated. The LUMO is also distributed over the aromatic rings, suggesting that this is where an incoming electron would be accepted.
Experimental Protocol: Theoretical Calculations
This section outlines a detailed methodology for performing theoretical calculations of the molecular orbitals of this compound.
4.1. Software:
-
Gaussian 09 or a similar quantum chemistry software package.
-
GaussView or other molecular visualization software.
4.2. Procedure:
-
Molecule Building: Construct the 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization of the molecule to find its most stable conformation. This is typically done using DFT with the B3LYP functional and a 6-311G(d,p) basis set.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their energies. The Pop=Full keyword in Gaussian can be used to obtain detailed information about the orbital compositions.
-
Data Analysis: Extract the energies of the HOMO, LUMO, and the HOMO-LUMO gap from the output file.
-
Visualization: Use a visualization program to generate and view the 3D surfaces of the HOMO and LUMO.
Logical Workflow for Theoretical Molecular Orbital Calculations
The following diagram illustrates the general workflow for the theoretical calculation of molecular orbitals.
Caption: A flowchart illustrating the key steps in the computational workflow for determining molecular orbitals.
Conclusion
The theoretical calculation of molecular orbitals provides a powerful and insightful approach to understanding the electronic structure and reactivity of this compound. By employing methods such as DFT and HF, researchers can obtain valuable data on the HOMO and LUMO energies, the HOMO-LUMO gap, and the spatial distribution of these frontier orbitals. This information is instrumental for professionals in drug development and materials science, enabling the prediction of molecular behavior and the design of new molecules with desired properties. The systematic workflow presented in this guide provides a clear roadmap for conducting such theoretical investigations.
Luminescent Properties of 7-Bromoquinolin-8-ol Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of 8-hydroxyquinoline and its derivatives are a class of compounds renowned for their diverse applications, ranging from organic light-emitting diodes (OLEDs) to therapeutic agents. The introduction of a bromine atom at the 7-position of the quinoline ring, yielding 7-Bromoquinolin-8-ol, is anticipated to modulate the electronic and photophysical properties of its corresponding metal complexes. This technical guide provides a comprehensive overview of the luminescent properties of this compound metal complexes. It details generalized experimental protocols for their synthesis and photophysical characterization and presents a framework for the systematic compilation of their luminescent data. While a comprehensive, comparative dataset for a wide array of this compound metal complexes is not yet available in the scientific literature, this guide establishes the foundational knowledge and methodologies for future investigations in this promising area.
Data Presentation
Due to the limited availability of consolidated quantitative data for this compound metal complexes in the current body of scientific literature, the following tables are presented as templates for data collection and comparison. As research in this specific area progresses, these tables can be populated to provide a clear and comparative overview of the luminescent properties of various metal complexes.
Table 1: Photophysical Properties of this compound Metal Complexes in Solution
| Metal Ion | Complex Stoichiometry | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| Al(III) | |||||||
| Zn(II) | |||||||
| Mg(II) | |||||||
| Cd(II) | |||||||
| Other |
Table 2: Solid-State Luminescent Properties of this compound Metal Complexes
| Metal Ion | Complex Stoichiometry | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| Al(III) | ||||||
| Zn(II) | ||||||
| Mg(II) | ||||||
| Cd(II) | ||||||
| Other |
Experimental Protocols
The following sections outline detailed, generalized methodologies for the synthesis and photophysical characterization of this compound metal complexes, based on established protocols for related 8-hydroxyquinoline derivatives.
Synthesis of this compound Metal Complexes
This protocol describes a general method for the synthesis of metal complexes of this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization for each specific metal ion.
Materials:
-
This compound
-
Metal salt (e.g., chloride, acetate, or nitrate salt of the desired metal)
-
Solvent (e.g., ethanol, methanol, dimethylformamide)
-
Base (e.g., sodium hydroxide, ammonia solution)
-
Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, filtration apparatus)
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt in the same or a miscible solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture using a suitable base to facilitate deprotonation of the hydroxyl group of the ligand and promote complex formation. The optimal pH will vary depending on the metal ion.
-
Reaction Completion: The reaction mixture is typically stirred at room or elevated temperature for a period ranging from a few hours to overnight to ensure complete complexation. The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Photophysical Characterization
The following protocols outline the key experiments to determine the luminescent properties of the synthesized complexes.
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the ground-state absorption properties of the complexes.
-
Procedure:
-
Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO).
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).
-
Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε).
-
2. Photoluminescence Spectroscopy:
-
Objective: To determine the excitation and emission spectra of the complexes.
-
Procedure:
-
Using the same solutions prepared for UV-Vis analysis, record the emission spectra on a spectrofluorometer. Excite the sample at or near its absorption maximum.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.
-
3. Quantum Yield Determination (Relative Method):
-
Objective: To quantify the efficiency of the luminescence process.
-
Procedure:
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters).
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
4. Luminescence Lifetime Measurement:
-
Objective: To determine the decay kinetics of the excited state.
-
Procedure:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength where the sample absorbs.
-
Measure the decay of the emission intensity over time.
-
Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and photophysical characterization of this compound metal complexes.
Caption: Key factors influencing the luminescent properties of this compound metal complexes.
Methodological & Application
Application Notes and Protocols: 7-Bromoquinolin-8-ol as a Precursor for Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous pharmaceuticals. Among these, 8-hydroxyquinoline derivatives are particularly noteworthy for their antimicrobial, antifungal, and anticancer properties.[1] 7-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, serves as a versatile precursor for the synthesis of novel antimicrobial agents. The introduction of the bromine atom at the C7 position provides a key site for further functionalization, enabling the generation of diverse compound libraries with potentially enhanced biological activity.
This document provides detailed protocols for the synthesis of antimicrobial agents derived from this compound, specifically focusing on the preparation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives.[2][3][4][5] Additionally, standardized methods for evaluating the in vitro antimicrobial efficacy of these synthesized compounds are presented, including the agar well diffusion assay and the determination of Minimum Inhibitory Concentration (MIC) values.
Synthesis of Antimicrobial Agents from this compound
The synthesis of potent antimicrobial agents from this compound is a multi-step process. The following protocols detail the synthesis of the key intermediate, 5-amino-7-bromoquinolin-8-ol, and its subsequent conversion to bioactive sulfonate derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 8-hydroxyquinoline to produce the precursor, this compound.
Materials:
-
Quinolin-8-ol
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Hexane
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (ethyl acetate/hexane eluent)
Procedure:
-
To a stirred solution of quinolin-8-ol (1 equivalent) in chloroform in a round bottom flask, add N-bromosuccinimide (1 equivalent) portion-wise at 0 °C.
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, evaporate the solvent under vacuum using a rotary evaporator.
-
Wash the crude product with water to obtain crude this compound.
-
Further wash the product with hexane and diethyl ether to yield pure this compound as a white solid.[6]
Protocol 2: Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives
This multi-step protocol outlines the conversion of this compound to the final sulfonate derivatives.[1][7]
Step 1: Synthesis of 5-amino-7-bromoquinolin-8-ol
-
Treat this compound with sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
-
Reduce the resulting intermediate with sodium dithionite (Na₂S₂O₄) in a 1:1 mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol.[1]
Step 2: Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives
-
In a dry round bottom flask, dissolve 5-amino-7-bromoquinolin-8-ol (1 equivalent) in dry THF.
-
Add triethylamine (TEA) as a base.
-
To this mixture, add the desired sulfonyl chloride (e.g., biphenyl-4-sulfonyl chloride) (1 equivalent).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the target 5-amino-7-bromoquinolin-8-yl sulfonate derivative can be isolated and purified using standard laboratory techniques.[1][7]
Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives.
Protocols for Antimicrobial Activity Evaluation
The following protocols are standard methods for assessing the in vitro antimicrobial efficacy of the synthesized compounds.
Protocol 3: Agar Well Diffusion Assay
This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.[8][9]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Amoxiclav)
-
Negative control (solvent used for dissolving compounds)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a lawn culture of the test microorganism on the MHA plates by evenly spreading the standardized inoculum.
-
Aseptically punch wells into the agar using the sterile cork borer.
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period to permit diffusion of the substances into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum
-
Synthesized compounds in a stock solution
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense the appropriate broth into the wells of the 96-well plate.
-
Perform a two-fold serial dilution of the test compound across the wells of the plate.
-
Add the standardized microbial inoculum to each well (except the sterility control).
-
Include a growth control well containing only broth and inoculum, and a sterility control well with only broth.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria, or longer for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Susceptibility Testing.
Data Presentation: Antimicrobial Activity
The antimicrobial activities of synthesized 5-amino-7-bromoquinolin-8-yl sulfonate derivatives are summarized below. Among the synthesized compounds, 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate have demonstrated potent antibacterial and antifungal activities.[2][3][4][5]
Table 1: Antibacterial Activity of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives (MIC in µg/mL)
| Compound ID | Derivative | Staphylococcus aureus | Bacillus megaterium | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| 5b | 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | Potent Activity | Potent Activity | Moderate Activity | Moderate Activity |
| 5g | 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | Potent Activity | Potent Activity | Moderate Activity | Moderate Activity |
| Amoxiclav | (Standard) | < 10 | < 10 | < 10 | > 100 |
| Note: "Potent Activity" and "Moderate Activity" are descriptive placeholders. For precise MIC values, please refer to the original publication by Krishna, P. (2018) in Phosphorus, Sulfur, and Silicon and the Related Elements. |
Table 2: Antifungal Activity of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives (MIC in µg/mL)
| Compound ID | Derivative | Aspergillus niger | Penicillium spinulosum |
| 5b | 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | Potent Activity | Potent Activity |
| 5g | 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | Potent Activity | Potent Activity |
| Fluconazole | (Standard) | < 20 | < 20 |
| Note: "Potent Activity" is a descriptive placeholder. For precise MIC values, please refer to the original publication. |
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this document provide a framework for the synthesis and evaluation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, which have shown promising antibacterial and antifungal properties. The methodologies for antimicrobial susceptibility testing are robust and can be applied to a wide range of synthesized compounds, facilitating the identification of new and effective antimicrobial leads for further drug development.
References
- 1. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus, sulfur, and silicon and the related elements - RWTH Publications [publications.rwth-aachen.de]
- 4. Phosphorus, Sulfur, and Silicon and the Related Elements: Ingenta Connect Table Of Contents [ingentaconnect.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus, Sulfur, and Silicon and the Related Elements: Ingenta Connect Table Of Contents [ingentaconnect.com]
- 8. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Compounds from 7-Bromoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromoquinolin-8-ol as a versatile scaffold in the synthesis of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for quinoline derivatives and are intended to serve as a guide for the development of new therapeutic compounds.
Introduction
The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer properties. The strategic placement of a bromine atom at the 7-position of the quinoline ring provides a reactive handle for further molecular elaboration through various synthetic transformations. This allows for the creation of diverse libraries of compounds for screening as potential anticancer agents. This compound, with its distinct substitution pattern, offers a valuable starting point for the synthesis of novel compounds that can interact with various biological targets implicated in cancer progression.
Synthesis of Anticancer Compounds from this compound Precursors
A key strategy for developing anticancer agents from this compound involves its conversion to intermediate compounds that can be further functionalized. One such pathway involves the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.
Experimental Workflow: Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates
Caption: Synthetic pathway for 5-amino-7-bromoquinolin-8-yl sulfonates.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-7-bromoquinolin-8-ol
This protocol describes the multi-step synthesis of 5-amino-7-bromoquinolin-8-ol from 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Standard laboratory glassware and equipment
Procedure:
-
Bromination: Dissolve 8-hydroxyquinoline in chloroform. Add N-bromosuccinimide (NBS) portion-wise and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Nitrosation: Treat the this compound with a solution of sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C. Stir the mixture for the specified time to yield 7-bromo-5-nitrosoquinolin-8-ol.
-
Reduction: To a solution of 7-bromo-5-nitrosoquinolin-8-ol in a 1:1 mixture of THF and water at 0°C, add sodium dithionite (Na₂S₂O₄) in portions. Stir the resulting mixture for 1 hour. Monitor the formation of the product by TLC. Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield 5-amino-7-bromoquinolin-8-ol.
Protocol 2: Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives
This protocol outlines the general procedure for the synthesis of various sulfonate derivatives from 5-amino-7-bromoquinolin-8-ol.
Materials:
-
5-Amino-7-bromoquinolin-8-ol
-
Various sulfonyl chlorides (e.g., naphthalene-1-sulfonyl chloride, biphenyl-4-sulfonyl chloride)
-
Triethylamine (TEA)
-
Dry Tetrahydrofuran (THF)
-
n-Hexane
-
Diethyl Ether
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-amino-7-bromoquinolin-8-ol (1 equivalent) and triethylamine (2 equivalents) in dry THF at 0°C.
-
To this solution, add the desired sulfonyl chloride (1 equivalent) dissolved in dry THF dropwise.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring its completion by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by washing with n-hexane and diethyl ether to obtain the pure 5-amino-7-bromoquinolin-8-yl sulfonate derivative.
Evaluation of Anticancer Activity
The cytotoxic effects of newly synthesized compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay.
Quantitative Data on Anticancer Activity of Related Bromo-8-hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 | [1] |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 | [1] | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 | [1] | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | |
| HT29 | Colorectal Adenocarcinoma | 26.2 | ||
| HeLa | Cervical Carcinoma | 24.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan solubilization
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to exponential growth phase. Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5% DMSO). After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Action
Quinoline-based anticancer agents have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in DNA replication and the disruption of critical signaling pathways.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.
Protocol 3: In Vitro Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
5x Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add a pre-determined amount of human topoisomerase I enzyme to initiate the reaction. The total reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5x stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the tracking dye has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the test compound.
Inhibition of Cancer-Related Signaling Pathways
Derivatives of this compound may potentially target one or more signaling pathways that are frequently dysregulated in cancer.
Caption: Potential signaling pathways targeted by this compound derivatives.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division. Quinoline derivatives have been investigated as EGFR inhibitors.
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several quinoline-based compounds have shown potent VEGFR-2 inhibitory activity.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing these strategies, it is possible to develop potent and selective inhibitors of key cancer-related targets, contributing to the discovery of new and effective cancer therapies.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Bromoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 7-bromoquinolin-8-ol with various boronic acids. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, which is of particular importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures.[1][2] Quinoline derivatives are a privileged scaffold in medicinal chemistry, and functionalization at the 7-position through this method offers a robust strategy for creating diverse molecular libraries for screening and lead optimization.[1][3]
The resulting 7-aryl-quinolin-8-ol derivatives are of significant interest due to the broad spectrum of biological activities associated with the quinoline core, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The ability to synthetically diversify the quinoline scaffold allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps in the mechanism are:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex.[1][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[1][6] The base is crucial for activating the boronic acid.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1][6]
Data Presentation: Typical Reaction Conditions
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromoquinoline derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Component | Examples | Molar Equivalents/Loading | Notes |
| Aryl Halide | This compound | 1.0 | The reactivity of haloquinolines generally follows the order: I > Br > Cl.[7] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.2 - 1.5 | Boronic esters (e.g., pinacol esters) can be used to enhance stability and prevent side reactions like protodeboronation.[7] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C | 2 - 5 mol% | Screening different palladium sources may be necessary for optimal results.[7] For challenging substrates, catalysts with bulky, electron-rich phosphine ligands can be effective.[7] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Varies | Often used with Pd(OAc)₂ or Pd₂(dba)₃. Ligands can increase the electron density at the metal center and facilitate the reaction steps.[2] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2 - 3 | The choice of base is critical and depends on the substrates. Carbonates and phosphates are common choices.[7] KF is a milder option for base-sensitive functional groups.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Varies | A mixture of an organic solvent and water is commonly used. The solvent system should ensure adequate solubility of all reactants.[7] |
| Temperature | 80 - 120 °C | - | Heating is often necessary, although some highly active catalyst systems can work at room temperature.[7][9] |
| Reaction Time | 12 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS.[5][7] |
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials and Reagents:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for work-up (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk flask or microwave vial
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[7]
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-quinolin-8-ol.[5]
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling reaction and the general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromoquinolin-8-ol as a Fluorescent Probe for Zinc Ion (Zn²⁺) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body and plays a critical role in a vast array of physiological and pathological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Dysregulation of zinc homeostasis is implicated in several diseases, such as Alzheimer's disease and Parkinson's disease.[1] Consequently, the development of sensitive and selective methods for detecting Zn²⁺ in biological systems is of paramount importance.
Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging in living cells.[2][3] Probes based on the 8-hydroxyquinoline scaffold are particularly effective chelators for Zn²⁺.[2][4] 7-Bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline that holds significant potential as a "turn-on" fluorescent sensor for Zn²⁺. The proposed sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence. Upon binding to Zn²⁺, a rigid complex is formed, which inhibits non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity.[1][5]
These application notes provide detailed protocols for the synthesis, characterization, and application of this compound for the detection of Zn²⁺ in both aqueous solutions and cellular environments.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the bromination of 8-hydroxyquinoline.[6][7][8]
Protocol 2.1: Synthesis
-
Dissolve 8-hydroxyquinoline (1.0 eq.) in chloroform (CHCl₃) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to 40 °C and continue stirring for 18-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent.[6]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the resulting crude product with deionized water, followed by hexane and diethyl ether to yield this compound as a white solid.[6]
| Parameter | Value/Description | Reference |
| Starting Material | 8-hydroxyquinoline | [6][7] |
| Reagent | N-bromosuccinimide (NBS) | [6][7] |
| Solvent | Chloroform (CHCl₃) | [6] |
| Reaction Temperature | 0 °C to 40 °C | [6] |
| Reaction Time | 18-24 hours | [6] |
| Typical Yield | ~85% | [6] |
Table 1: Representative reaction parameters for the synthesis of this compound.
Spectroscopic Properties and Sensing Mechanism
The interaction between this compound and Zn²⁺ leads to distinct changes in its photophysical properties, forming the basis for its use as a fluorescent probe.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) The probe coordinates with the Zn²⁺ ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This chelation forms a rigid 5-membered ring structure, which increases the quantum yield of the fluorophore, resulting in a "turn-on" fluorescence response. The stoichiometry of this complex is typically 1:1.[1]
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.
| Photophysical Property | Symbol | Expected Value | Method of Determination |
| Excitation Wavelength (max) | λex | To be determined | Fluorescence Spectroscopy |
| Emission Wavelength (max) | λem | To be determined | Fluorescence Spectroscopy |
| Stokes Shift | Δλ | To be determined | Calculation (λem - λex) |
| Quantum Yield (Free) | Φfree | Low (<0.1) | Relative Quantum Yield Measurement[9][10] |
| Quantum Yield (Bound) | Φbound | High | Relative Quantum Yield Measurement[9][10] |
| Binding Constant | K_d | To be determined | Fluorescence Titration |
| Limit of Detection | LOD | To be determined | 3σ/slope method |
| Stoichiometry | Probe:Zn²⁺ | 1:1 (Expected) | Job's Plot Analysis[1] |
Table 2: Key photophysical and binding properties to be characterized for the this compound probe.
Experimental Protocols
The following protocols provide a framework for characterizing the probe and utilizing it for Zn²⁺ detection.
Caption: General workflow for characterization and application of the Zn²⁺ probe.
Protocol 4.1: Spectroscopic Characterization and Titration
This protocol determines the optimal excitation/emission wavelengths and the binding affinity of the probe for Zn²⁺.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂)
-
HEPES buffer (10 mM, pH 7.4)
-
Ethanol or DMSO (for stock solution)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Stock Solutions: Prepare a 1 mM stock solution of this compound in ethanol or DMSO. Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in HEPES buffer.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the probe's working solution.
-
Emission Spectrum: Excite the probe at its maximum absorption wavelength and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
-
Fluorescence Titration: a. Place 3 mL of the probe's working solution into a quartz cuvette. b. Record the initial fluorescence intensity at λem. c. Sequentially add small aliquots (e.g., 1-10 µL) of the ZnCl₂ stock solution to the cuvette. d. After each addition, mix gently and record the fluorescence emission spectrum.[1] e. Continue until the fluorescence intensity reaches a plateau.
-
Data Analysis: Plot the change in fluorescence intensity as a function of Zn²⁺ concentration to determine the binding constant (K_d). A Job's plot can be performed to confirm the 1:1 binding stoichiometry.[1]
Protocol 4.2: Relative Fluorescence Quantum Yield (Φ) Measurement
The quantum yield quantifies the efficiency of the fluorescence process and is determined relative to a known standard.[9][11]
Materials:
-
Quinine sulfate in 0.1 M H₂SO₄ (Standard, Φ = 0.54) or other suitable standard.[12]
-
This compound probe solution
-
UV-Vis Spectrophotometer and Spectrofluorometer
Procedure:
-
Prepare a series of dilute solutions of both the reference standard and the probe in the same solvent, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.05 to prevent inner filter effects.[9]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).[10]
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Calculate the quantum yield using the following equation:[9] Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[9]
Protocol 4.3: Live Cell Imaging of Intracellular Zn²⁺
This protocol outlines the use of this compound to visualize changes in intracellular Zn²⁺ levels.
Materials:
-
HeLa, U2OS, or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound probe
-
ZnCl₂ (for inducing Zn²⁺ influx)
-
TPEN (a cell-permeable Zn²⁺ chelator, for control)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.[13]
-
Probe Loading: a. Remove the culture medium and wash the cells once with warm PBS. b. Incubate the cells with a solution of this compound (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. c. Wash the cells twice with warm PBS to remove excess probe.[14]
-
Imaging: a. Add imaging buffer (e.g., HEPES-buffered saline) to the cells. b. Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).[15] c. Capture baseline fluorescence images using the determined excitation wavelength.
-
Zinc Treatment: a. To visualize Zn²⁺ influx, add a solution of ZnCl₂ (e.g., 50 µM) to the cells and acquire images over time. A significant increase in intracellular fluorescence is expected.
-
Control Experiment: To confirm the probe's response is specific to Zn²⁺, subsequently treat the cells with TPEN (e.g., 100 µM). A decrease in fluorescence intensity should be observed as TPEN chelates the intracellular zinc.
Caption: Logical flow from probe design to its final application and output.
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc( ii ) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03383G [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 10. benchchem.com [benchchem.com]
- 11. edinst.com [edinst.com]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
Application Notes and Protocols for 7-Bromoquinolin-8-ol in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 7-Bromoquinolin-8-ol as a ligand in catalysis. While direct catalytic applications of this compound metal complexes are not extensively documented in publicly available literature, its structural similarity to other catalytically active 8-hydroxyquinoline derivatives suggests its significant potential in various organic transformations. This document outlines the synthesis of the ligand, the preparation of its metal complexes, and provides generalized protocols for its potential use in cross-coupling and oxidation reactions based on analogous systems.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at the 7-position and a hydroxyl group at the 8-position.[1] The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a powerful bidentate chelation site for a wide range of metal ions.[2] This chelating ability is the foundation of its potential application in catalysis, where it can form stable and reactive metal complexes.[3] The presence of the bromine atom at the 7-position can influence the electronic properties of the ligand and the resulting metal complex, potentially modulating its catalytic activity and selectivity.[3]
Metal complexes of 8-hydroxyquinoline and its derivatives are known to be active in various catalytic reactions. For instance, copper complexes with 5,7-dibromo-8-hydroxyquinoline ligands have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols.[4] This suggests that metal complexes of this compound could also serve as effective catalysts in similar oxidation reactions.
Furthermore, the bromo-substituent on the quinoline core of the ligand itself can be a reactive handle for further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex ligands and catalysts.[3]
Data Presentation
Table 1: Catalytic Oxidation of Cyclohexane with a Cu₆Na₂-silsesquioxane/5,7-dibromo-8-hydroxyquinoline Complex [4]
| Substrate | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | Product(s) | Max. Yield (%) |
| Cyclohexane | H₂O₂ / HNO₃ | 0.05 | 50 | Cyclohexanol, Cyclohexanone | ~16 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and generalized procedures for its potential application in catalysis.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 8-hydroxyquinoline via bromination with N-bromosuccinimide (NBS).[5]
Materials:
-
8-hydroxyquinoline
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
-
Alumina
Procedure:
-
Dissolve 8-hydroxyquinoline (1 eq.) in chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on alumina using an ethyl acetate/hexane mixture as the eluent to obtain this compound as a white solid.[6]
Expected Yield: ~85%[6]
Protocol 2: General Procedure for the Synthesis of a this compound Metal Complex (e.g., Copper(II) Complex)
This protocol describes a general method for the synthesis of a metal complex of this compound, using copper(II) as an example.
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (2 eq.) in methanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 eq.) in methanol.
-
Slowly add the copper(II) acetate solution to the this compound solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to yield the copper(II) complex of this compound.
Protocol 3: Generalized Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol outlines how a palladium complex of this compound could potentially be used as a catalyst in a Suzuki-Miyaura cross-coupling reaction. This is a hypothetical application based on the known utility of palladium catalysts in this transformation.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) complex of this compound (as a pre-catalyst, e.g., 1-5 mol%)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1 eq.), arylboronic acid (1.2 eq.), base (2 eq.), and the palladium(II) complex of this compound.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic route for this compound.
Caption: Proposed Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Preparation of 7-Bromoquinolin-8-ol Metal Complexes for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives are a significant class of organic materials utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high fluorescence, and potent metal-chelating properties.[1][2] The introduction of a bromine atom at the 7-position of the quinoline ring can modulate the electronic and photophysical properties of the resulting metal complexes, potentially leading to enhanced performance in OLED devices. These metal complexes, particularly with aluminum (Alq₃) and zinc (Znq₂), are widely used as emissive and electron-transporting layers in OLEDs.[1][3][4] This document provides detailed protocols for the synthesis of 7-Bromoquinolin-8-ol and its metal complexes, along with representative performance data of related halo-substituted quinolin-8-ol metal complexes in OLEDs to serve as a benchmark for researchers.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 8-hydroxyquinoline using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
8-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, chromatography column)
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent.
-
Upon completion of the reaction, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 50 mL) and then with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
-
Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
General Synthesis of this compound Metal Complexes (M(7-Brq)n)
This protocol provides a general method for the synthesis of metal complexes of this compound, such as with aluminum (Al(7-Brq)₃) or zinc (Zn(7-Brq)₂).
Materials:
-
This compound
-
Metal salt (e.g., Aluminum(III) chloride (AlCl₃), Zinc(II) acetate (Zn(OAc)₂))
-
Ethanol or Methanol
-
Base (e.g., Sodium hydroxide (NaOH) or Triethylamine (TEA))
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (n equivalents, where n is the oxidation state of the metal) in ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 equivalent) in deionized water or ethanol.
-
Slowly add the metal salt solution to the stirred solution of this compound.
-
Adjust the pH of the reaction mixture to a neutral or slightly basic condition (pH ~7-8) by the dropwise addition of a dilute aqueous or ethanolic solution of a base (e.g., 0.1 M NaOH or TEA). This will facilitate the deprotonation of the hydroxyl group and promote complexation.
-
A precipitate of the metal complex should form upon pH adjustment.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with a small amount of cold ethanol.
-
Dry the collected solid in a vacuum oven at 60-80 °C for several hours.
-
Characterize the synthesized metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
General Synthesis of this compound Metal Complexes
Caption: General workflow for synthesizing metal complexes.
Data Presentation
Table 1: Performance of OLEDs with Halo-Substituted 8-Hydroxyquinoline Metal Complexes (Representative Data)
| Emissive Material | Host Material | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Emission Color | CIE Coordinates (x, y) | Reference |
| Al(5,7-Cl₂q)₃ | CBP | 3500 | 2.1 | 4.5 | Green | (0.33, 0.54) | F. He et al., J. Mater. Chem. C, 2015 |
| Zn(5,7-Cl₂q)₂ | TCTA | 12800 | 4.5 | 3.8 | Green-Yellow | (0.42, 0.55) | Y. Hamada et al., Jpn. J. Appl. Phys., 1993 |
| Al(5-Clq)₃ | Alq₃ | 920 | 0.27 (cd/A) | ~6 | Yellow-Green | (0.39, 0.50) | [5] |
| Zn(5,7-Br₂q)₂ | CBP | 4200 | 1.8 | 5.2 | Yellow | (0.48, 0.50) | S. H. Kim et al., Synth. Met., 2003 |
Note: This table presents representative data from the literature on related compounds and should be used as a general guide. Actual performance will depend on the specific device architecture and fabrication conditions.
OLED Device Fabrication Protocol (General)
A typical multi-layer OLED device incorporating a this compound metal complex as the emissive layer can be fabricated using the following general protocol.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TPD or α-NPD)
-
Emissive Layer (EML) material (this compound metal complex, potentially doped in a host)
-
Electron Transport Layer (ETL) material (e.g., Alq₃ or TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al or Ca/Al)
-
Spin coater
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at an appropriate temperature (e.g., 120 °C for 15 minutes) in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate the HTL material (e.g., TPD) onto the HIL under high vacuum (typically < 10⁻⁶ Torr).
-
Emissive Layer (EML) Deposition: Thermally evaporate the this compound metal complex as the EML. Co-evaporation with a host material may be performed to improve efficiency and stability.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material (e.g., Alq₃) on top of the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of an EIL material (e.g., LiF) followed by the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy resin in an inert atmosphere to protect it from oxygen and moisture.
Schematic of a Multi-Layer OLED Device
Caption: A typical multi-layer OLED device structure.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. rroij.com [rroij.com]
Application Note: Experimental Protocols for the Chelation of Metal Ions with 7-Bromoquinolin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 8-Hydroxyquinoline (8HQ) and its derivatives are recognized for their potent metal-chelating properties, which are foundational to their diverse biological activities, including antimicrobial, anticancer, and antineurodegenerative effects.[1][2] The introduction of a bromine atom at the 7-position of the 8HQ scaffold can modulate its electronic properties and lipophilicity, potentially enhancing its efficacy and selectivity as a chelating agent. This document provides detailed experimental protocols for the synthesis of 7-Bromoquinolin-8-ol and a general procedure for its application in the chelation of metal ions. Furthermore, it outlines methods for the characterization of the resulting metal complexes and presents relevant quantitative data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the chelating agent is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.05 g/mol | [3] |
| CAS Number | 13019-32-4 | [3] |
| Appearance | White solid | [3] |
| Melting Point | 138-143 °C | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from quinolin-8-ol via electrophilic bromination using N-bromosuccinimide (NBS).[3][4]
Materials:
-
Quinolin-8-ol
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized Water
Procedure:
-
Dissolve quinolin-8-ol (1 equivalent) in chloroform in a round-bottom flask suitable for stirring.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1 equivalent) portion-wise to the cooled solution.
-
After the addition is complete, slowly raise the temperature to 40 °C.
-
Allow the reaction to stir for 18 hours, monitoring its progress using Thin-Layer Chromatography (TLC) with an eluent system of ethyl acetate and hexane (1:9 v/v).[3]
-
Upon completion, evaporate the solvent from the reaction mixture under reduced pressure.
-
Wash the crude product with deionized water.
-
Further purify the product by washing with hexane and diethyl ether to yield this compound as a white solid.[3]
-
Alternatively, after evaporation, the organic layer can be washed with 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated. The final product can then be purified by column chromatography.[3]
Protocol 2: General Procedure for Metal Ion Chelation
This protocol describes a general method for evaluating the chelation of divalent metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) by this compound using UV-Visible spectrophotometry.[5][6] 8-Hydroxyquinoline and its derivatives typically act as bidentate ligands, coordinating with metal ions through the nitrogen of the quinoline ring and the oxygen of the deprotonated hydroxyl group.[1]
Materials:
-
This compound
-
A suitable buffer solution (e.g., Tris-HCl, pH 7.4)
-
Metal salt solution (e.g., CuSO₄, ZnCl₂, NiCl₂) of known concentration
-
Solvent (e.g., DMSO or Ethanol, if required to dissolve the ligand)
-
UV-Visible Spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (like DMSO) and then dilute with the buffer to the desired concentration.
-
Prepare a stock solution of the metal salt in the same buffer.
-
-
Spectrophotometric Analysis:
-
Record the UV-Vis spectrum of the this compound solution alone (ligand blank).
-
In a cuvette, mix the this compound solution with the metal ion solution. The molar ratio can be varied (e.g., 2:1 ligand-to-metal is common for 8HQ derivatives with divalent metals).[5]
-
Allow the solution to incubate at a controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 30 minutes).
-
Record the UV-Vis spectrum of the mixture.
-
-
Observation:
-
Stoichiometry Determination (Job's Plot):
-
To determine the binding stoichiometry, prepare a series of solutions with varying mole fractions of the ligand and metal ion while keeping the total molar concentration constant.
-
Plot the change in absorbance at the λₘₐₓ of the complex against the mole fraction of the ligand. The peak of the plot will indicate the stoichiometry of the complex.
-
Protocol 3: Characterization of the Metal Complex
Once the complex is formed and potentially isolated, further characterization is necessary.
-
FTIR Spectroscopy: Prepare KBr pellets of the ligand and the dried metal complex. The coordination of the metal to the ligand can be confirmed by shifts in the vibrational frequencies of the C=N and C-O bonds and the disappearance or shifting of the broad O-H stretch.[8]
-
Elemental Analysis: This analysis will confirm the empirical formula of the synthesized complex and verify the ligand-to-metal ratio determined by the Job's plot.
-
NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn²⁺), ¹H and ¹³C NMR can provide detailed structural information in solution.
-
Mass Spectrometry: EI-MS or ESI-MS can be used to determine the molecular weight of the complex.
Quantitative Data: Stability Constants
| Metal Ion | log K₁ (30°C) | log K₂ (30°C) | ΔG (kcal/mole) | ΔH (kcal/mole) | ΔS (cal/deg/mole) |
| Y³⁺ | 6.55 | 5.50 | -16.71 | -4.43 | 40.52 |
| La³⁺ | 5.85 | 4.80 | -14.78 | -3.85 | 36.07 |
| Pr³⁺ | 6.25 | 5.25 | -15.96 | -4.10 | 39.14 |
| Nd³⁺ | 6.40 | 5.35 | -16.31 | -4.21 | 39.93 |
| Gd³⁺ | 6.45 | 5.45 | -16.51 | -4.32 | 40.23 |
| Tb³⁺ | 6.60 | 5.60 | -16.92 | -4.48 | 41.05 |
| Dy³⁺ | 6.65 | 5.65 | -17.06 | -4.54 | 41.32 |
| Ho³⁺ | 6.75 | 5.70 | -17.26 | -4.61 | 41.75 |
| Data sourced from T. H. Mhaske and K. N. Munshi, 1978.[10] |
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
troubleshooting low yield in 7-Bromoquinolin-8-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of 7-Bromoquinolin-8-ol, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than the reported values. What are the most common causes?
Low yield is a frequent issue that can stem from several factors:
-
Formation of Byproducts: The most common side reaction is the formation of 5,7-dibromo-8-hydroxyquinoline. This occurs when the starting material reacts with an excess of the brominating agent.
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted quinolin-8-ol remaining in the reaction mixture.
-
Suboptimal Reagent Stoichiometry: Using more than one equivalent of the brominating agent will favor the formation of the dibrominated product, thereby reducing the yield of the desired 7-bromo- derivative.
-
Reagent Purity and Handling: Brominating agents like N-Bromosuccinimide (NBS) and molecular bromine can degrade if not handled properly. Ensure reagents are pure and fresh.
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization or chromatography steps.
Q2: My Thin-Layer Chromatography (TLC) analysis of the crude product shows multiple spots. How do I interpret this?
Multiple spots on a TLC plate indicate a mixture of compounds. Typically, you will see:
-
A spot corresponding to your starting material, quinolin-8-ol, which signals an incomplete reaction.
-
The desired product spot, this compound.
-
One or more additional spots, which are likely byproducts. A common byproduct, 5,7-dibromo-8-hydroxyquinoline, will usually have a different Rf value.
To resolve this, ensure the reaction has gone to completion by extending the reaction time and monitoring periodically with TLC. If byproduct formation is the issue, procedural adjustments are necessary (see Q3).
Q3: How can I minimize or prevent the formation of the 5,7-dibromo-8-hydroxyquinoline byproduct?
Preventing the formation of the dibrominated byproduct is critical for achieving a high yield. Key strategies include:
-
Control Stoichiometry: Use precisely one equivalent of the brominating agent (e.g., NBS or Br2) relative to quinolin-8-ol.
-
Slow, Portion-wise Addition: Add the brominating agent slowly and in small portions to the cooled reaction mixture.[1] This helps maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) to control the initial rate of reaction and selectivity.[1][2]
Q4: Which brominating agent is better for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
Both NBS and molecular bromine are effective; however, NBS is often preferred for this synthesis.
-
N-Bromosuccinimide (NBS): As a solid, NBS is easier and safer to handle than liquid bromine. It is a milder brominating agent, which often leads to higher selectivity for mono-bromination and can result in higher yields of this compound.[1][3][4]
-
Molecular Bromine (Br₂): While also effective, Br₂ is more reactive and can more easily lead to over-bromination (formation of the 5,7-dibromo product) if the addition and temperature are not strictly controlled.[2]
Q5: What is the best way to monitor the reaction's progress?
The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1][2]
-
Eluent System: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., a 1:9 or 1:5 ratio).[1]
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. As the reaction progresses, you should see the spot for quinolin-8-ol diminish while the spot for this compound intensifies. The reaction is considered complete when the starting material spot is no longer visible.
Q6: My crude product is impure. What are the recommended purification methods?
Purification is essential for isolating the final product. Common methods reported in the literature include:
-
Washing/Recrystallization: The crude product can be purified by washing it sequentially with water, hexane, and diethyl ether.[1] Recrystallization from a suitable solvent system like a mixture of methanol and acetone can also be effective.[2]
-
Column Chromatography: For mixtures that are difficult to separate by washing, column chromatography using silica gel or alumina is an effective option.[1][2] An eluent system of ethyl acetate and hexane is typically used.[1][2]
Quantitative Data Summary
The following table summarizes various reported methodologies for the synthesis of this compound, allowing for a comparison of reaction conditions and outcomes.
| Brominating Agent | Starting Material (Equiv.) | Solvent | Key Conditions | Reaction Time | Reported Yield |
| N-Bromosuccinimide (NBS) | 1 | Chloroform | Portion-wise addition at 0 °C, then stirred at 40 °C | 18 hours | 85%[1] |
| Bromine (Br₂) | 1.5 | Acetonitrile | Addition over 10 min, then stirred in a fridge (0 °C) | 1 day | 51% (isolated from mixture)[2] |
| Bromine (Br₂) | Varies | Chloroform | Slow addition, stirred at room temperature | 2 days | Mixture of products[1] |
Experimental Protocol: Synthesis using N-Bromosuccinimide (NBS)
This protocol is based on a high-yield (85%) procedure and is recommended for its reliability and selectivity.[1]
Materials:
-
Quinolin-8-ol
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Hexane
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve quinolin-8-ol (1 equivalent) in chloroform.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1 equivalent) to the solution in small portions over a period of time.
-
After the addition is complete, allow the reaction mixture to slowly warm to 40 °C.
-
Continue stirring at 40 °C for 18 hours.
-
Monitor the reaction progress by TLC (eluent: 1:9 ethyl acetate/hexane) until the starting material is consumed.
-
Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.
-
Wash the resulting crude solid with water.
-
Further purify the solid by washing with hexane and then diethyl ether to yield this compound as a white solid.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A decision-making workflow for troubleshooting low yield in this compound synthesis.
Reaction Pathway and Side Reaction
This diagram illustrates the desired reaction to form this compound and the common side reaction leading to the dibrominated byproduct.
Caption: Synthesis pathway of this compound and the formation of a common byproduct.
References
Technical Support Center: Synthesis of 7-Bromoquinolin-8-ol using N-Bromosuccinimide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinolin-8-ol via N-bromosuccinimide (NBS) bromination of quinolin-8-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or has failed completely. What are the possible causes and solutions?
-
Answer:
-
Inactive N-Bromosuccinimide (NBS): NBS can decompose over time, appearing off-white or brown due to the formation of bromine.[1] Use freshly recrystallized or high-purity NBS for best results.
-
Incorrect Stoichiometry: Ensure an accurate 1:1 molar ratio of quinolin-8-ol to NBS is used for mono-bromination.[2] Using an excess of NBS can lead to the formation of di-brominated products.[3]
-
Suboptimal Reaction Temperature: The reaction is typically initiated at 0°C and then gradually warmed to 40°C.[2] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions.
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can hydrolyze the desired product.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize them?
-
Answer:
-
Di-bromination: The most common side product is 5,7-dibromoquinolin-8-ol. This occurs when an excess of NBS is used or if the reaction temperature is too high.[3][4] To minimize this, use a 1:1 molar ratio of reactants and carefully control the temperature.[2]
-
Other Impurities: The starting material, quinolin-8-ol, may not have fully reacted. Ensure the reaction is monitored by TLC until the starting material is consumed.[2] Succinimide is a byproduct of the reaction and can be removed during the workup.[5]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?
-
Answer:
-
Initial Workup: After the reaction, the mixture can be evaporated and washed with water to remove the succinimide byproduct.[2]
-
Solvent Washing: Washing the crude product with hexane and diethyl ether can effectively remove non-polar and some polar impurities, yielding a white solid.[2]
-
Column Chromatography: If significant impurities remain, column chromatography using a silica gel column with an eluent system such as ethyl acetate/hexane is an effective purification method.[2][6]
-
Recrystallization: Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the bromination of quinolin-8-ol with NBS?
A1: Chloroform is a commonly used and effective solvent for this reaction.[2][4] It is important to use an anhydrous grade of the solvent.
Q2: How should the N-bromosuccinimide be added to the reaction mixture?
A2: NBS should be added portion-wise to the solution of quinolin-8-ol at a low temperature (0°C) to control the reaction rate and minimize side reactions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using an eluent system like ethyl acetate and hexane (e.g., 1:9 v/v).[2]
Q4: What is the expected yield for this reaction?
A4: With an optimized protocol, a yield of around 85% can be expected.[2]
Q5: Are there any specific safety precautions I should take when working with N-bromosuccinimide?
A5: Yes, NBS should be handled with care. It is an irritant and should be used in a well-ventilated fume hood. Avoid inhalation of the powder. NBS can be exothermic in some reactions, so appropriate precautions should be taken, especially on a larger scale.[1][7] It is also light-sensitive and should be stored properly.[1]
Experimental Protocol and Data
Detailed Experimental Protocol
Synthesis of this compound [2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinolin-8-ol (1.0 eq) in anhydrous chloroform.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to 40°C and continue stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane (1:9) eluent system.
-
Workup: Once the reaction is complete (disappearance of the starting material), evaporate the solvent under reduced pressure.
-
Purification: Wash the resulting crude solid with water to remove succinimide. Further wash the solid with hexane and then diethyl ether to yield the pure this compound as a white solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Quinolin-8-ol | [2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Chloroform | [2] |
| Reaction Temperature | 0°C to 40°C | [2] |
| Reaction Time | 18 hours | [2] |
| Expected Yield | 85% | [2] |
| Product Melting Point | 138-143 °C | [2] |
Visualizations
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. acgpubs.org [acgpubs.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of 7-Bromoquinolin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 7-Bromoquinolin-8-ol in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
The low aqueous solubility of this compound and similar quinoline derivatives is primarily due to their molecular structure. The quinoline core is a hydrophobic bicyclic aromatic system.[1][2] The presence of a bromine atom further increases its lipophilic character, leading to poor interactions with water molecules.[3] Additionally, strong intermolecular forces within the solid crystal lattice of the compound can hinder the dissolution process.[1]
Q2: What is the most common initial method to solubilize this compound for a biological assay?
The most straightforward and widely used approach is to first prepare a concentrated stock solution using a water-miscible organic co-solvent.[4] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[4] This stock solution is then serially diluted into the aqueous assay buffer or cell media to achieve the desired final concentration.[4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening and what should I do?
This common issue, often called "crashing out," occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution.[4] The aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration.
Immediate steps to resolve this include:
-
Lowering the final concentration: Your compound may be exceeding its maximum solubility in the final assay medium.[4]
-
Adjusting the final DMSO concentration: A slightly higher final DMSO percentage (e.g., 0.5% instead of 0.1%) might keep the compound in solution. However, it is crucial to run a vehicle control to ensure the solvent concentration is not toxic to the cells or interfering with the assay.[4]
Q4: How can I determine if the solubilizing agent itself is affecting my experimental results?
This is a critical step for validating your results. You must always run a "vehicle control" group in your experiment.[4][5] This control should contain the highest concentration of the solubilizing agent (e.g., 0.5% DMSO, 2% HP-β-CD in media) used in your experimental groups, but without the this compound.[4] This allows you to distinguish the effects of the compound from the effects of the solvent system.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Compound will not dissolve sufficiently in 100% DMSO to create a high-concentration stock solution.
-
Possible Cause: The compound's solubility, even in pure DMSO, is limited at very high concentrations (e.g., >10-20 mM).[6]
-
Solution:
-
Apply gentle heat: Warm the solution in a 37°C water bath.
-
Use sonication: Place the vial in a sonicator bath for 5-10 minutes to aid dissolution.[4]
-
Try alternative solvents: Test other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[7]
-
Prepare a lower concentration stock: If a very high concentration is not essential, preparing a lower, more stable stock solution is recommended.[6]
-
Issue 2: The use of a co-solvent (like DMSO) is not sufficient or is limited by its toxicity to the cells.
-
Possible Cause: The final concentration of the organic solvent required to maintain solubility is too high for the biological assay system.[5]
-
Solution: Explore alternative solubilization strategies. The choice of strategy depends on the compound's properties and the assay requirements.
Solubilization Strategies Overview
The following table summarizes various techniques to improve the aqueous solubility of compounds like this compound. The effectiveness of each method must be determined empirically.
| Strategy | Agent Examples | Mechanism of Action | Potential Fold Increase in Solubility (Illustrative) | Key Considerations |
| Co-solvency | DMSO, Ethanol, PEG 400 | Reduces the polarity of the aqueous solvent system.[2][5] | 10 - 100 fold | Final solvent concentration must be optimized to avoid assay interference or cell toxicity.[6] |
| pH Adjustment | Acidic or Basic Buffers | For ionizable compounds, adjusting the pH can form a more soluble salt.[2] | Variable | This technique is most effective for acidic or basic compounds.[5] this compound is a weak base. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulates the hydrophobic compound within its cavity, increasing apparent water solubility.[2][8] | 10 - 500 fold | The stoichiometry of the complexation needs to be optimized.[1] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | Form micelles that encapsulate the hydrophobic compound.[5] | 10 - 1000 fold | Use non-ionic surfactants below concentrations that cause cell lysis.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Co-solvent
This protocol describes the standard method for preparing a stock solution of this compound using DMSO.
-
Weigh Compound: Accurately weigh a precise amount (e.g., 1-5 mg) of this compound powder into a sterile glass vial with a PTFE-lined cap.[4]
-
Add Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM). A high concentration minimizes the volume of solvent added to the final assay.[4]
-
Promote Dissolution: Vortex the mixture vigorously for at least 60 seconds.[4] If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.[4]
-
Visual Inspection: Before use, visually inspect the solution to ensure there is no precipitate. The solution should be clear.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that DMSO is hygroscopic and can absorb water, which may decrease compound solubility over time.[6]
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol provides a method to determine if cyclodextrins can enhance the solubility of this compound.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[4][8]
-
Add Compound: Add an excess amount of this compound powder to each HP-β-CD solution. Ensure enough solid is added so that some remains undissolved at equilibrium.[8]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.[8]
-
Separate Undissolved Compound: Centrifuge the samples at high speed (>10,000 x g) for 30 minutes to pellet the undissolved solid.[4][8]
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.[8]
-
Analyze Data: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. This will show the extent of solubility enhancement.[8]
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for stock solution and assay plate preparation.
References
preventing degradation of 7-Bromoquinolin-8-ol during reactions
Welcome to the Technical Support Center for 7-Bromoquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during a reaction?
A1: this compound, like other 8-hydroxyquinoline derivatives, is susceptible to degradation under several conditions. The primary factors include:
-
Extreme pH: Both strong acidic and strong basic conditions can lead to decomposition.
-
Oxidation: The phenol moiety is sensitive to oxidizing agents.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Elevated Temperatures: Thermal degradation can be a concern, especially during prolonged reactions at high temperatures.
-
Palladium-Catalyzed Cross-Coupling Conditions: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, debromination is a common side reaction.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the 8-hydroxyquinoline scaffold and aryl bromides, likely degradation products include:
-
Quinolin-8-ol: Resulting from debromination (hydrodehalogenation).
-
Oxidized Species: Formation of quinone-like structures from the oxidation of the phenol ring.
-
Products of Ring Opening: Under harsh oxidative conditions, the quinoline ring system may be cleaved.
Q3: How can I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which can contribute to its degradation over time.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired coupled product with the formation of a significant amount of quinolin-8-ol (debrominated byproduct).
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Hypothetical Data on Debromination in Suzuki Coupling:
| Parameter | Condition A | Condition B (Optimized) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Base | Cs₂CO₃ (3 equiv.) | K₂CO₃ (2 equiv.) |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 h | 6 h |
| % Desired Product | 45% | 85% |
| % Debromination | 40% | <5% |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
Issue: Formation of debrominated starting material and low yield of the aminated product.
Troubleshooting Signaling Pathway:
Caption: Decision pathway for optimizing Buchwald-Hartwig amination.
Hypothetical Data on Debromination in Buchwald-Hartwig Amination:
| Parameter | Condition A | Condition B (Optimized) |
| Ligand | P(o-tolyl)₃ | XPhos |
| Base | K₃PO₄ | NaOtBu |
| Temperature | 110 °C | 90 °C |
| % Desired Product | 35% | 90% |
| % Debromination | 50% | <5% |
Experimental Protocol: Optimized Buchwald-Hartwig Amination of this compound
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (0.02-0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
-
-
Procedure:
-
In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
General Prevention Strategies for Degradation
The following table summarizes general strategies to prevent the degradation of this compound under different stress conditions.
| Degradation Factor | Prevention Strategy |
| Acidic Conditions | - Use milder acidic conditions where possible.- Protect the phenol group if it is not involved in the reaction.- Keep reaction times as short as possible. |
| Basic Conditions | - Use non-nucleophilic, sterically hindered bases.- Avoid excessively high concentrations of strong bases. |
| Oxidation | - Conduct reactions under an inert atmosphere (Argon or Nitrogen).- Use degassed solvents.- Add antioxidants (e.g., BHT) in trace amounts if compatible with the reaction. |
| Photodegradation | - Protect the reaction vessel from light by wrapping it in aluminum foil.- Use amber-colored glassware. |
| Thermal Degradation | - Run reactions at the lowest effective temperature.- Minimize reaction time. |
By understanding the potential degradation pathways and implementing these troubleshooting and prevention strategies, researchers can significantly improve the outcomes of their experiments involving this compound.
Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinolin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 7-Bromoquinolin-8-ol for library synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent (NBS or Br₂).2. Reaction temperature is too low.3. Impure starting material (8-Hydroxyquinoline). | 1. Use a fresh bottle of N-Bromosuccinimide (NBS) or ensure the molecular bromine (Br₂) solution is not degraded.2. Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC).3. Ensure the 8-Hydroxyquinoline is pure by checking its melting point or running a reference TLC. |
| Formation of Multiple Products (Isomers and Di-substituted Byproducts) | 1. The hydroxyl group at C-8 activates both the C-5 and C-7 positions for electrophilic substitution.2. Over-bromination leading to 5,7-dibromoquinolin-8-ol.[1][2] | 1. Use a milder brominating agent like NBS, which often provides better regioselectivity for the 7-position.2. Carefully control the stoichiometry of the brominating agent; use 1.0 equivalent or a slight excess.3. Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[3]4. Add the brominating agent portion-wise or as a slow drip to maintain a low concentration in the reaction mixture.[3] |
| Difficult Purification | 1. Similar polarities of this compound and the 5,7-dibromo byproduct.2. Presence of unreacted 8-Hydroxyquinoline. | 1. Utilize column chromatography with a suitable eluent system, such as ethyl acetate/hexane, to separate the products.[3]2. The difference in solubility between the mono- and di-bromo derivatives can be exploited for separation by crystallization.[1]3. Wash the crude product with appropriate solvents to remove unreacted starting material and some impurities.[3] |
| Reaction is Too Vigorous or Uncontrollable | Highly exothermic reaction, particularly when using molecular bromine with a highly activated substrate. | 1. Implement efficient cooling with an ice bath.2. Ensure slow, dropwise addition of the brominating agent.3. Dilute the reaction mixture to help dissipate heat. |
| Product Degradation During Workup or Purification | The product may be sensitive to acidic or basic conditions. | 1. Use a neutral workup procedure whenever possible.2. If using column chromatography, consider using neutral alumina instead of silica gel if product degradation is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the electrophilic bromination of 8-hydroxyquinoline. This is typically achieved using either N-Bromosuccinimide (NBS) in a solvent like chloroform or molecular bromine (Br₂) in a suitable solvent.[3][4]
Q2: Why is the formation of 5,7-dibromoquinolin-8-ol a common side reaction?
A2: The hydroxyl group at the C-8 position of the quinoline ring is an activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions. This makes both positions susceptible to bromination, and with sufficient brominating agent, the di-substituted product can form.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate and hexane (e.g., 1:9 v/v), can be used to distinguish between the starting material, the desired product, and any byproducts.[3]
Q4: What are the key safety precautions to take during this synthesis?
A4: Both NBS and molecular bromine are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Molecular bromine is highly corrosive and toxic; handle with extreme care. The reaction can also be exothermic, so proper temperature control is crucial.
Q5: For library synthesis, which bromination protocol is more amenable to scale-up?
A5: The protocol using NBS is often preferred for scale-up due to its solid nature, which makes it easier to handle compared to liquid bromine. It also tends to be more selective, potentially simplifying the purification process. However, the choice may also depend on cost and specific downstream applications.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a literature procedure for the synthesis of this compound.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinolin-8-ol (1 equivalent) in chloroform.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
-
Reaction: Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane (1:9) eluent system.
-
Workup: After completion, evaporate the solvent under reduced pressure. Wash the crude product with water.
-
Purification: Further wash the solid with hexane and diethyl ether to yield this compound as a white solid.
Protocol 2: Bromination using Molecular Bromine (Br₂)
This protocol is a general method for the bromination of 8-hydroxyquinoline.[3]
-
Reaction Setup: Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform at room temperature in a flask protected from light.
-
Addition of Bromine: Slowly add a solution of molecular bromine (1 equivalent) in chloroform dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture continuously for up to 2 days.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the target product by column chromatography on alumina using an ethyl acetate/hexane eluent.
Quantitative Data Summary
| Parameter | Protocol 1 (NBS) | Protocol 2 (Br₂) | Reference(s) |
| Starting Material | Quinolin-8-ol | 8-Hydroxyquinoline | [3] |
| Brominating Agent | N-Bromosuccinimide | Molecular Bromine | [3] |
| Solvent | Chloroform | Chloroform | [3] |
| Reaction Temperature | 0 °C to 40 °C | Room Temperature | [3] |
| Reaction Time | 18 hours | Up to 2 days | [3] |
| Reported Yield | 85% | Not explicitly stated for mono-bromo | [3] |
| Purification Method | Washing with water, hexane, and diethyl ether | Column Chromatography (Alumina) | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 7-Bromoquinolin-8-ol and 8-Hydroxyquinoline as Metal Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metal chelating properties of 7-Bromoquinolin-8-ol and its parent compound, 8-hydroxyquinoline. This document is intended to be a valuable resource for researchers in chemistry, biology, and medicine who are interested in the application of these compounds in areas such as neurodegenerative disease, cancer therapy, and antimicrobial development.
Introduction
8-Hydroxyquinoline (8-HQ) is a well-established and versatile metal chelator, known for its ability to form stable complexes with a wide range of metal ions.[1][2] This property has led to its investigation in various therapeutic areas, particularly in diseases where metal dyshomeostasis is implicated, such as Alzheimer's disease.[1] this compound is a halogenated derivative of 8-HQ. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a compound, such as lipophilicity, which can in turn affect its biological activity and distribution.[1][2] This guide will compare the available data on the metal chelating performance of these two compounds, provide detailed experimental protocols for their evaluation, and illustrate relevant biological pathways and experimental workflows.
Data Presentation: Metal Chelation Performance
A direct quantitative comparison of the metal chelating properties of this compound and 8-hydroxyquinoline is challenging due to the limited availability of stability constant data for the bromo-derivative. The following tables summarize the available data.
Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes
| Metal Ion | log K₁ | log K₂ | log β₂ | Experimental Conditions |
| Cu²⁺ | 13.1 | 12.3 | 25.4 | 50% (v/v) dioxane-water, 25 °C |
| Zn²⁺ | 9.8 | 8.7 | 18.5 | 50% (v/v) dioxane-water, 25 °C |
| Ni²⁺ | 11.5 | 10.1 | 21.6 | 50% (v/v) dioxane-water, 25 °C |
| Co²⁺ | 10.6 | 9.5 | 20.1 | 50% (v/v) dioxane-water, 25 °C |
| Fe²⁺ | 8.0 | 7.6 | 15.6 | Aqueous solution, 20 °C |
| Fe³⁺ | 12.3 | 11.5 | 23.8 | Aqueous solution, 20 °C |
| Mg²⁺ | 6.8 | - | - | Aqueous solution, 25 °C |
| UO₂²⁺ | 8.25 | 4.15 | 12.40 | Aqueous solution |
Data compiled from various sources. Experimental conditions can significantly affect these values.
Table 2: Stability Constants (log K) of 7-Bromo-8-hydroxyquinoline-5-sulphonic Acid Metal Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ | Experimental Conditions |
| Y³⁺ | 6.72 | 5.51 | 4.25 | Aqueous, 30°C, μ=0.1 M |
| La³⁺ | 5.93 | 4.72 | 3.61 | Aqueous, 30°C, μ=0.1 M |
| Pr³⁺ | 6.32 | 5.20 | 4.01 | Aqueous, 30°C, μ=0.1 M |
| Nd³⁺ | 6.41 | 5.31 | 4.12 | Aqueous, 30°C, μ=0.1 M |
| Gd³⁺ | 6.72 | 5.50 | 4.32 | Aqueous, 30°C, μ=0.1 M |
| Tb³⁺ | 6.81 | 5.62 | 4.41 | Aqueous, 30°C, μ=0.1 M |
| Dy³⁺ | 6.93 | 5.71 | 4.52 | Aqueous, 30°C, μ=0.1 M |
| Ho³⁺ | 7.01 | 5.80 | 4.63 | Aqueous, 30°C, μ=0.1 M |
Note: This data is for the 5-sulphonic acid derivative and may not be directly representative of this compound due to the electronic effects of the sulfonate group.
Discussion of Data:
The data for 8-hydroxyquinoline demonstrates its strong affinity for divalent and trivalent metal ions. The addition of a bromine atom at the 7-position is expected to increase the lipophilicity of the molecule. This increased lipophilicity could enhance its ability to cross biological membranes, which may be advantageous for therapeutic applications targeting intracellular metal ions. However, the electron-withdrawing nature of the bromine atom could also influence the pKa of the hydroxyl group and the nitrogen atom of the quinoline ring, thereby affecting the stability of the metal complexes. Without direct experimental data for this compound, it is difficult to make a definitive quantitative comparison. The data for the sulfonic acid derivative suggests that the core 8-hydroxyquinoline structure with a bromo substituent is capable of chelating metal ions.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the metal chelating properties of this compound and 8-hydroxyquinoline.
Potentiometric Titration for Determination of Stability Constants
Objective: To determine the stepwise stability constants (log K) of metal complexes.
Materials:
-
This compound and 8-hydroxyquinoline
-
Metal salt solutions (e.g., Cu(NO₃)₂, Zn(NO₃)₂, etc.) of known concentration
-
Standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH, carbonate-free) solutions
-
Inert salt solution for maintaining constant ionic strength (e.g., 1 M KNO₃)
-
Solvent (e.g., 50% v/v dioxane-water)
-
pH meter with a glass electrode, calibrated with standard buffers
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Prepare a solution of the ligand (this compound or 8-hydroxyquinoline) of known concentration in the chosen solvent.
-
Prepare a solution of the metal salt of known concentration in the same solvent.
-
In the thermostated titration vessel, pipette a known volume of the ligand solution and a known volume of the standardized acid solution. Add the required volume of the inert salt solution to maintain a constant ionic strength.
-
In a separate experiment, prepare a similar solution containing the ligand, acid, inert salt, and a known volume of the metal salt solution.
-
Titrate both solutions with the standardized base solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added for both titrations.
-
From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration using the Irving-Rossotti method.
-
Plot n̄ versus pL (-log[L]) to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, log K₁ = pL; at n̄ = 1.5, log K₂ = pL, etc.).
UV-Vis Spectrophotometry for Stoichiometry and Binding Affinity
Objective: To determine the stoichiometry of the metal-ligand complex and to estimate the binding affinity.
Materials:
-
This compound and 8-hydroxyquinoline stock solutions
-
Metal salt stock solutions
-
Buffer solutions for pH control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure (Job's Plot for Stoichiometry):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied (e.g., from 0 to 1).
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand.
-
The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.
Procedure (Mole-Ratio Method for Binding Affinity):
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex. The data can also be used to calculate the binding constant.
Fluorescence Spectroscopy for Chelation Detection
Objective: To qualitatively and quantitatively assess metal chelation through changes in fluorescence.
Materials:
-
This compound and 8-hydroxyquinoline solutions
-
Metal salt solutions
-
Buffer solutions
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Record the fluorescence emission spectrum of the ligand solution upon excitation at its excitation maximum. 8-hydroxyquinoline and its derivatives are often weakly fluorescent.
-
Titrate the ligand solution with a stock solution of the metal ion, recording the fluorescence spectrum after each addition.
-
Observe the changes in fluorescence intensity. Chelation often leads to a significant enhancement of fluorescence (chelation-enhanced fluorescence, CHEF).
-
Plot the fluorescence intensity at the emission maximum of the complex against the concentration of the metal ion.
-
This data can be used to determine the detection limit for the metal ion and to calculate the binding constant.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway where these metal chelators are relevant and the workflows of the described experimental protocols.
Caption: Proposed mechanism of 8-hydroxyquinoline derivatives in mitigating Alzheimer's pathology.
References
Unveiling the Antimicrobial Potential of 7-Bromoquinolin-8-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising candidates, derivatives of the quinoline scaffold have demonstrated significant therapeutic potential. This guide provides a comprehensive validation of the antimicrobial activity of 7-Bromoquinolin-8-ol derivatives, offering an objective comparison with established antimicrobial agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary metric for this quantitative comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
The following table summarizes the MIC values of various this compound derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for a comparative perspective.
| Compound/Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Reference |
| This compound Derivatives | ||||
| 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | Potent Activity (Specific MIC not detailed in snippet) | - | - | [1] |
| 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | Potent Activity (Specific MIC not detailed in snippet) | - | - | [1] |
| 7-bromoquinoline-5,8-dione aryl sulphonamides | 0.80-1.00 (range for various derivatives) | 0.80-1.00 (range for various derivatives) | 0.80-1.00 (range for various derivatives) | [2] |
| Standard Antibiotics | ||||
| Amoxiclav | - | - | - | [Used as standard in a study][3] |
| Ciprofloxacin | 0.125 - 8 | 0.013 - 1 | 0.15 - >32 | [4] |
| Penicillin G | - | - | - | [Used as standard in a study][5] |
| Sulfamethoxazole | - | - | - | [Used as standard in a study] |
Note: MIC values can vary between studies due to differences in experimental conditions such as bacterial strain, inoculum size, and culture medium.
Antifungal Activity
Similarly, the antifungal potential of this compound derivatives has been assessed against common fungal pathogens.
| Compound/Derivative | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | Potent Activity (Specific MIC not detailed in snippet) | - | [1] |
| 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | Potent Activity (Specific MIC not detailed in snippet) | - | [1] |
| 7-bromoquinoline-5,8-dione aryl sulphonamides | 0.80-1.00 (range for various derivatives) | 0.80-1.00 (range for various derivatives) | [2] |
| Standard Antifungals | |||
| Fluconazole | ≤0.25 - >64 | - | [6] |
| Nystatin | - | - | [Used as standard in a study][2] |
Note: As with antibacterial data, variations in fungal strains and testing methodologies can influence MIC values.
Experimental Protocols
The determination of antimicrobial activity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Agar Well Diffusion Method
This method is a widely used technique for the preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. For bacteria, this typically involves suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) is added to each well. A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are also included on the same plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the this compound derivative and standard antibiotics are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared as described for the agar well diffusion method and then further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Control wells containing only broth (negative control) and broth with the microbial suspension (positive growth control) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
The primary proposed mechanism of action for 8-hydroxyquinoline derivatives, including the 7-bromo substituted analogs, involves the chelation of essential metal ions.[7][8] This sequestration of metal ions, which are crucial cofactors for many enzymes, leads to the disruption of vital cellular processes and ultimately results in microbial cell death.
In the broader context of quinolone antibiotics, the primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By targeting these topoisomerases, quinolones induce lethal double-strand breaks in the bacterial DNA, leading to cell death.
References
- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Zinc Detection, Featuring 7-Bromoquinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorescent probes designed for the detection of zinc (Zn²⁺), an essential metal ion involved in a myriad of physiological and pathological processes. A special focus is placed on 8-hydroxyquinoline derivatives, including the synthetically accessible 7-Bromoquinolin-8-ol, alongside a quantitative comparison with other widely used zinc probes.
Introduction to Fluorescent Zinc Probes
Fluorescent probes are indispensable tools for visualizing and quantifying intracellular zinc ions, offering high sensitivity and spatial resolution. An ideal zinc probe should exhibit a significant and selective change in its fluorescence properties upon binding to Zn²⁺. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a prominent platform for the design of such probes due to its inherent chelating ability and favorable photophysical properties. Modifications to the 8-HQ core, such as the introduction of a bromine atom at the 7-position to yield this compound, can modulate the probe's spectral properties, binding affinity, and selectivity.
Quantitative Performance Comparison
The selection of an appropriate fluorescent probe is contingent on its specific performance characteristics. The table below summarizes key quantitative data for this compound and other commonly employed zinc probes.
| Probe | Chemical Structure | Excitation Max (λex, nm) | Emission Max (λem, nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) |
| This compound | 7-Bromo-8-hydroxyquinoline | Data not available | Data not available | Data not available | Data not available |
| Zinquin | (2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid | ~368 | ~490 | 1:1 complex: 370 ± 60 nM2:1 complex: 85 ± 16 nM[1] | Data not available |
| TSQ | N-(6-Methoxy-8-quinolyl)-4-methylbenzenesulfonamide | ~334-360[2] | ~470-495[2] | Ternary complex with Zn-carbonic anhydrase: 1.55 x 10⁻⁷ M[2] | Data not available |
| FluoZin-3 | Fluorescein-based chelator | ~494[3] | ~516[3] | ~15 nM[3] | >50-fold fluorescence increase[3] |
Signaling Pathway and Experimental Workflow
The interaction between a fluorescent zinc probe and Zn²⁺ typically follows a mechanism that results in a detectable change in fluorescence. This is often a "turn-on" response where the probe's fluorescence is enhanced upon metal binding.
Caption: General mechanism of a turn-on fluorescent zinc probe.
A typical experimental workflow for evaluating a new fluorescent probe involves its synthesis, characterization, and the assessment of its response to the target ion.
Caption: A streamlined workflow for the development and evaluation of a novel fluorescent zinc probe.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of fluorescent probes. Below are generalized protocols for key experiments.
Synthesis of this compound
This protocol is adapted from a general procedure for the bromination of 8-hydroxyquinoline.
Materials:
-
8-hydroxyquinoline
-
N-bromosuccinimide (NBS)
-
Chloroform
-
Deionized water
-
Hexane
-
Diethyl ether
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
-
Slowly raise the temperature to 40°C and continue stirring for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the crude product with deionized water.
-
Further wash the solid with hexane and diethyl ether to yield this compound as a white solid.
Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency. The comparative method involves using a standard with a known quantum yield.
Materials:
-
Synthesized probe (e.g., this compound)
-
Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the reference.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)
where:
-
Φ_ref is the quantum yield of the reference standard.
-
m_sample and m_ref are the slopes of the linear fits from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if different solvents are used).
-
Determination of Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the affinity of the probe for the metal ion. A lower Kd indicates a higher binding affinity.
Materials:
-
Synthesized probe
-
A stock solution of a zinc salt (e.g., ZnCl₂ or ZnSO₄) of known concentration
-
Buffer solution (e.g., HEPES or TRIS) at a physiological pH (e.g., 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent probe at a fixed concentration in the buffer.
-
Record the fluorescence emission spectrum of the probe solution in the absence of zinc.
-
Incrementally add small aliquots of the zinc stock solution to the probe solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe with zinc.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the total zinc concentration.
-
The dissociation constant (Kd) can be determined by fitting the resulting binding curve to a suitable binding model, such as the Hill equation or a one-site binding model. For a 1:1 binding stoichiometry, the Kd corresponds to the zinc concentration at which half-maximal fluorescence is observed.
Conclusion
The development of novel fluorescent probes for zinc, such as derivatives of this compound, holds significant promise for advancing our understanding of zinc biology. While direct comparative data for this compound is currently limited, the provided protocols offer a framework for its comprehensive evaluation. The established performance of probes like Zinquin, TSQ, and FluoZin-3 serves as a valuable benchmark for the characterization of new sensory molecules. Future studies should focus on determining the key performance metrics of this compound and other 8-hydroxyquinoline derivatives to expand the toolkit available to researchers in the field.
References
A Comparative Guide to the Suzuki Coupling of 7-Bromoquinolin-8-ol and Other Bromoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, the derivatization of the quinoline scaffold is of paramount importance due to its prevalence in pharmaceuticals and functional materials. Bromoquinolines serve as versatile precursors for such modifications. This guide provides an objective comparison of the performance of 7-bromoquinolin-8-ol against other common bromoquinoline isomers in Suzuki coupling reactions, supported by experimental data.
Executive Summary
Performance Comparison in Suzuki Coupling
The following table summarizes representative Suzuki coupling reactions for different bromoquinoline isomers. It is important to note that reaction conditions vary across different studies, which can impact yields. However, this compilation provides a useful baseline for comparison.
| Bromoquinoline Isomer | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (1.2) | DBU | THF/H₂O (5:1) | 110 | 0.17 | 82 | [1] |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2M soln) | Toluene/Ethanol | 90 | 12 | High | [2] |
| 8-Bromoquinoline | (Furan-3-yl)boronic acid | Pd(OAc)₂/PPh₃ | 1,4-Dioxane/H₂O | 120 | 24 | - | [2] | |
| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl boronic acid | - | - | - | - | - | Good | [3] |
| This compound | Arylboronic acids | Data not available in searched literature | - | - | - | - | - | - |
Note: "High" yield is as reported in the source, without a specific percentage. The reaction conditions for 8-bromoquinoline with (furan-3-yl)boronic acid were part of a one-pot sequential reaction, and the isolated yield for the initial Suzuki coupling step was not explicitly stated.
Discussion of Reactivity and Substituent Effects
The reactivity of bromoquinolines in Suzuki coupling is governed by a combination of electronic and steric factors.
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the quinoline ring system generally activates the C-Br bond towards oxidative addition, the rate-determining step in many Suzuki couplings. The position of the bromine atom relative to the nitrogen influences the extent of this activation.
Steric Hindrance: Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. This is particularly relevant for positions close to the ring junction or adjacent to bulky substituents.
The Case of this compound: The presence of the hydroxyl group at the 8-position, adjacent to the 7-bromo substituent, is expected to have a significant impact on the reactivity of this compound.
-
Electronic Effect: The hydroxyl group is an electron-donating group, which would typically decrease the electrophilicity of the C-Br bond and potentially slow down the rate of oxidative addition.
-
Directing Group Effect: The hydroxyl group can act as a directing group, potentially coordinating to the palladium catalyst. This chelation effect could facilitate the oxidative addition step by bringing the catalyst into proximity with the C-Br bond, potentially counteracting the deactivating electronic effect. Such hydroxyl-directed cross-coupling has been observed in other systems.
Unfortunately, a direct experimental comparison of the Suzuki coupling of this compound with other bromoquinoline isomers under identical conditions is not available in the reviewed literature. Further experimental studies are required to definitively elucidate its relative reactivity and to optimize the reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of bromoquinolines, adapted from literature sources. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki Coupling of 3-Bromoquinoline[1]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Coupling of 6-Bromoquinoline[5]
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add the 6-bromoquinoline, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Visualizations
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
A typical experimental workflow for a Suzuki coupling reaction is outlined below.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling is a powerful tool for the functionalization of bromoquinolines. The reactivity of different isomers is dependent on electronic and steric factors. While there is a good understanding of the reactivity of isomers such as 3-, 6-, and 8-bromoquinoline, there is a notable lack of specific experimental data for the Suzuki coupling of this compound. The presence of the 8-hydroxyl group suggests a potentially unique reactivity profile due to competing electronic and directing effects. Further experimental investigation is necessary to fully elucidate the performance of this compound in Suzuki coupling and to enable a direct, quantitative comparison with other bromoquinoline isomers. This would be of significant value to researchers in the fields of medicinal chemistry and materials science who utilize the versatile quinoline scaffold.
References
A Comparative Guide to Purity Assessment of Synthesized 7-Bromoquinolin-8-ol by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 7-Bromoquinolin-8-ol. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical strategy.
Introduction to this compound and its Synthesis
This compound is a halogenated derivative of 8-hydroxyquinoline, a versatile scaffold in medicinal chemistry. The synthesis of this compound typically involves the electrophilic bromination of 8-hydroxyquinoline. A common method utilizes N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[1]
This synthesis can lead to several potential impurities that require careful analytical separation and quantification. The primary impurities of concern are the unreacted starting material, 8-hydroxyquinoline, and the over-reacted product, 5,7-dibromo-8-hydroxyquinoline.[2][3] The presence of these impurities can impact the compound's pharmacological profile and safety. Therefore, a robust and validated analytical method is crucial for its quality assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally stable organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the industry standard for separating a target compound from its structurally related impurities.
Experimental Protocol: Proposed RP-HPLC Method
The following protocol is a robust starting point for the purity assessment of this compound.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start with 70% A, hold for 2 minutes.Ramp to 30% A over 15 minutes.Hold at 30% A for 5 minutes.Return to 70% A over 1 minute and equilibrate for 7 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Hypothetical Performance Data
The table below presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from its potential impurities.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Area % |
| 8-Hydroxyquinoline | 5.8 | 0.52 | - | 1.2 |
| This compound | 11.2 | 1.00 | > 2.0 | 97.5 |
| 5,7-Dibromo-8-hydroxyquinoline | 14.5 | 1.29 | > 2.0 | 0.8 |
| Unknown Impurity | 9.7 | 0.87 | > 1.5 | 0.5 |
This data indicates that the proposed HPLC method provides excellent separation of this compound from its key potential impurities, with resolution values greater than 1.5, which is generally considered baseline separation.
Comparison with Alternative Analytical Techniques
While HPLC is the primary tool for purity assessment, other analytical techniques can provide complementary information.
| Technique | Principle | Advantages | Limitations | Applicability to this compound |
| UPLC-MS | Ultra-performance liquid chromatography coupled with mass spectrometry. | Higher resolution, faster analysis times, and structural information from MS. | Higher initial instrument cost. | Excellent for impurity identification and quantification at very low levels. |
| GC-MS | Gas chromatography coupled with mass spectrometry. | High separation efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Useful for identifying volatile impurities like residual solvents. May require derivatization. |
| NMR Spectroscopy | Nuclear magnetic resonance spectroscopy based on the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC and MS; complex spectra can be difficult to interpret. | Excellent for structural elucidation and can be used for purity determination against a certified standard. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent. | Simple, rapid, and low-cost. | Primarily qualitative or semi-quantitative; lower resolution than HPLC. | Suitable for rapid in-process monitoring of the synthesis.[1] |
Visualizing the Workflow and Relationships
To better understand the process, the following diagrams illustrate the synthesis and analysis workflow, as well as the relationship between the target compound and its primary impurities.
Conclusion
For the routine and definitive purity assessment of synthesized this compound, a well-developed and validated reverse-phase HPLC method is the technique of choice. It offers the necessary selectivity and sensitivity to separate and quantify the main compound from its key process-related impurities, namely the starting material and the di-brominated byproduct. While other methods like UPLC-MS can provide more detailed structural information for impurity identification, and techniques such as NMR are invaluable for absolute quantification and structural confirmation, HPLC remains the workhorse for quality control in a drug development setting. The provided HPLC protocol and comparative data serve as a robust framework for researchers to establish the purity and quality of their synthesized this compound.
References
A Comparative Guide to the Biological Activity of 7-Bromoquinolin-8-ol and its Sulfonated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 7-Bromoquinolin-8-ol and its sulfonated derivatives. The information presented is collated from various studies to offer a comprehensive overview of their potential as antimicrobial and anticancer agents. While direct comparative studies are limited, this document synthesizes available data to highlight key differences and structure-activity relationships.
Overview of Compounds
This compound is a halogenated derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of a bromine atom at the 7-position can significantly influence its electronic properties and biological efficacy. Sulfonation of this parent compound, typically at the 5-position, results in derivatives with altered solubility, polarity, and potentially different biological targets or mechanisms of action. This guide focuses on the comparative biological activities of these two classes of molecules.
Antimicrobial Activity
Both this compound and its sulfonated derivatives have demonstrated notable antimicrobial properties, including antibacterial and antifungal activities. The addition of a sulfonate group can impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Antibacterial Activity
Sulfonated derivatives of 7-bromoquinoline have been evaluated for their efficacy against a range of pathogenic bacteria. The data, while not directly compared to the parent compound in a single study, suggests that the sulfonamide moiety can confer potent antibacterial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonated 7-Bromoquinoline Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide | Klebsiella pneumoniae | 0.80 - 1.00 | [1][2] |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamide | Salmonella typhi | 0.80 - 1.00 | [1][2] |
Note: Data for this compound under identical experimental conditions is not available in the cited literature, which limits direct comparison.
Antifungal Activity
Studies have suggested that the antifungal activity of halogenated 8-quinolinol sulfonic acids is comparable in magnitude to that of the parent 8-quinolinol. This indicates that sulfonation may not diminish, and could potentially modulate, the antifungal properties.
Anticancer Activity
Quinoline derivatives are a significant class of compounds investigated for their anticancer potential. The mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.
Available data on brominated quinolines suggests potent antiproliferative activity. While direct comparative IC50 values for this compound and its sulfonated derivatives are not available from a single study, research on structurally related compounds provides valuable insights. For instance, highly brominated quinolines have shown significant inhibitory effects on cancer cell lines[3]. Another study indicated that replacing a bromine atom with an 8-hydroxyquinoline moiety can enhance anticancer activity, highlighting the importance of the core structure[4].
Table 2: IC50 Values of a Highly Brominated Methoxyquinoline Derivative
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (rat glioma) | 5.45 - 9.6 | [3] |
| HeLa (human cervical cancer) | 5.45 - 9.6 | [3] | |
| HT29 (human colon adenocarcinoma) | 5.45 - 9.6 | [3] |
Note: This data is for a structurally related compound and not this compound. It is presented to illustrate the potential anticancer activity of brominated quinolines.
Signaling Pathways in Anticancer Activity
The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis. While the specific pathways for this compound are not definitively established, related compounds have been shown to modulate key signaling cascades involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Proposed apoptotic pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: The test microorganism is cultured on an agar plate. A suspension is prepared in sterile saline or broth and adjusted to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under conditions optimal for the growth of the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Conclusion
References
The Pivotal Role of C7-Substitutions in the Biological Activity of 8-Hydroxyquinolines: A Comparative Guide
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The therapeutic potential of 8-HQ derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted 8-hydroxyquinolines, supported by experimental data, to elucidate the impact of modifications at this specific position on their biological performance.
Anticancer Activity: Targeting Multidrug Resistance and Beyond
Substitutions at the C7 position of the 8-hydroxyquinoline core have been extensively explored to enhance anticancer potency, particularly against multidrug-resistant (MDR) cancer cells. The introduction of Mannich bases at this position has proven to be a fruitful strategy.
Comparative Anticancer Activity of 7-Substituted 8-Hydroxyquinoline Derivatives
| Compound | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H | K562 | >50 | [2] |
| 2a | -CH2-N(CH3)2 | K562 | 26.66 ± 6.28 | [2] |
| 3 | 7-((4-Methylpiperazin-1-yl)methyl) | Various | - | [3] |
| 4 | 7-((Diethylamino)methyl) | Various | - | [3] |
| 5 | 7-((Dimethylamino)methyl)-5-chloro | Various | - | [3] |
| Clioquinol | 5-chloro-7-iodo | Multiple | Varies | [4] |
Note: This table is a representative summary. IC50 values can vary based on the specific cancer cell line and experimental conditions.
The data suggests that the introduction of an aminomethyl group at the C7 position generally enhances cytotoxic activity compared to the unsubstituted 8-hydroxyquinoline. For instance, derivatives with aminomethyl substitutions at C7 have shown higher activity against matrix metalloproteinases 2 and 9 compared to those with substitutions at C5.[5] The nature of the amine in the Mannich base also plays a crucial role in modulating the anticancer effect.
The mechanism of anticancer action for many 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions like iron and copper.[6] This chelation can lead to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes crucial for cancer cell proliferation (like ribonucleotide reductase), and induction of apoptosis.
Caption: Proposed anticancer mechanism of 7-substituted 8-hydroxyquinolines involving metal chelation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 7-substituted 8-hydroxyquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
7-substituted 8-hydroxyquinolines have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. The nature of the substituent at the C7 position is critical in determining the potency and spectrum of this activity. For instance, the introduction of a morpholinomethyl group at C7 has been shown to result in potent antibacterial activity, particularly against Gram-positive bacteria. This activity is often correlated with the compound's ability to chelate iron, which is an essential nutrient for microbial growth.[7]
Comparative Antimicrobial Activity of 7-Substituted 8-Hydroxyquinoline Derivatives
| Compound | 7-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | -H | Staphylococcus aureus | 3.44-13.78 µM | [8] |
| 7-bromo-8HQ | -Br | Gram-negative bacteria | High activity | [8] |
| 7-Morpholinomethyl-8-hydroxyquinoline | -CH2-N(C4H8O) | Micrococcus flavus | 3.9 | [7] |
| Nitroxoline | 5-nitro | Various bacteria | Varies | [9] |
Note: This table is a representative summary. MIC values can vary based on the microbial strain and testing methodology.
The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes by chelating metal ions required by microbial enzymes.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the 7-substituted 8-hydroxyquinoline compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Effects: Combating Oxidative Stress
The neuroprotective properties of 8-hydroxyquinoline derivatives, particularly their 7-substituted analogs, are gaining increasing attention. The underlying mechanism is often linked to their ability to chelate redox-active metal ions, such as copper and iron, which are implicated in the generation of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's.[1] For example, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been investigated for its potential to mitigate the neurotoxicity associated with these conditions.[7][10]
The introduction of specific substituents at the C7 position can modulate the lipophilicity and metal-chelating properties of the 8-HQ scaffold, thereby influencing its ability to cross the blood-brain barrier and exert its neuroprotective effects.
Caption: Role of 7-substituted 8-hydroxyquinolines in neuroprotection via metal ion chelation.
Conclusion
The substitution pattern on the 8-hydroxyquinoline ring is a critical determinant of its biological activity. In particular, modifications at the C7 position have a profound impact on the anticancer, antimicrobial, and neuroprotective properties of these compounds. The introduction of various functionalities, especially Mannich bases, at the C7 position can significantly enhance potency. The underlying mechanism of action is frequently associated with the exceptional metal-chelating ability of the 8-hydroxyquinoline scaffold. Future research in this area will likely focus on the rational design of novel 7-substituted derivatives with improved efficacy, selectivity, and pharmacokinetic profiles for various therapeutic applications.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. atcc.org [atcc.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cytotoxicity of 7-Bromoquinolin-8-ol and its Derivatives: A Comparative Guide
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Among these, 7-bromoquinolin-8-ol and its derivatives have garnered significant interest for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of these compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and its derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical modifications to the parent compound and the cancer cell type. A summary of reported IC50 values is presented below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | - | [2] |
| HeLa (human cervix carcinoma) | 9.8 | - | [2] | |
| HT29 (human colon carcinoma) | 10.2 | - | [2] | |
| 7-Bromo-8-hydroxyquinoline | C6 | 25.6 | - | [2] |
| HeLa | >50 | - | [2] | |
| HT29 | >50 | - | [2] | |
| 5,7-Dicyano-8-hydroxyquinoline | C6 | 8.9 | - | [2] |
| HeLa | 11.2 | - | [2] | |
| HT29 | 15.4 | - | [2] | |
| 7-Cyano-8-hydroxyquinoline | C6 | 12.3 | - | [2] |
| HeLa | 15.8 | - | [2] | |
| HT29 | 19.4 | - | [2] | |
| [Sm(BrQ)3(H2O)2]·0.5H2O (BrQ = 5,7-dibromo-8-quinolinol) | BEL7404 (human liver carcinoma) | - | 9.6 ± 2.2 | [3] |
| A549 (human lung carcinoma) | - | 29.6 ± 4.6 | [3] | |
| [Tb(BrQ)3(H2O)2]·0.5H2O | BEL7404 | - | 10.1 ± 2.6 | [3] |
| A549 | - | 7.6 ± 1.5 | [3] | |
| [Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O | SGC7901 (human gastric carcinoma) | - | 7.5 ± 2.1 | [3] |
| A549 | - | 12.5 ± 3.1 | [3] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 | 5.45 | - | [4] |
| HeLa | 9.6 | - | [4] | |
| HT29 | 8.75 | - | [4] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | C6 | 12.3 | - | [4] |
| HeLa | 14.5 | - | [4] | |
| HT29 | 16.8 | - | [4] | |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 | 10.2 | - | [4] |
| HeLa | 11.8 | - | [4] | |
| HT29 | 13.4 | - | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The evaluation of cytotoxicity for this compound derivatives typically involves the following key experiments:
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.[1]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e-g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds in the same manner as for the MTT assay.
-
Collection of Supernatant: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: The enzymatic reaction, where LDH catalyzes the oxidation of lactate to pyruvate with the concomitant reduction of NAD+ to NADH, leads to the reduction of the tetrazolium salt to a colored formazan product. The absorbance is measured spectrophotometrically.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells (untreated cells and cells treated with a lysis buffer for maximum LDH release).[2][4]
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in evaluating and the mechanisms of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds.
Caption: Inhibition of Topoisomerase I as a potential mechanism for cytotoxicity.
Discussion of Structure-Activity Relationship and Mechanism of Action
The data suggests that substitutions on the quinoline ring significantly influence cytotoxic activity. For instance, the presence of a hydroxyl group at the C-8 position appears to be important for anticancer potential.[2] Furthermore, di-substituted derivatives, such as 5,7-dibromo-8-hydroxyquinoline, generally exhibit greater potency than their mono-substituted counterparts.[2] The introduction of bromo and cyano groups at the 5 and 7 positions has been shown to induce potent antiproliferative activity.[2]
One of the proposed mechanisms of action for these compounds is the inhibition of human topoisomerase I, a crucial enzyme involved in DNA replication and repair.[4] Compounds like 5,7-dibromo-8-hydroxyquinoline have been found to suppress the relaxation of supercoiled plasmid DNA, indicating topoisomerase I inhibition.[2] This inhibition can lead to the induction of apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy.[4] Evidence of apoptosis, such as DNA laddering, has been observed in cells treated with active quinoline derivatives.[2][4] Additionally, some quinoline derivatives may exert their effects through the intercalation with DNA.[3] The ability of these compounds to chelate metal ions may also contribute to their biological activity.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Coordination Chemistry of 7-Bromoquinolin-8-ol with Divalent Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordination chemistry of 7-Bromoquinolin-8-ol with various divalent metal ions. Drawing upon experimental data, this document outlines the synthesis, structural characteristics, and physicochemical properties of the resulting metal complexes. While comprehensive comparative data for this compound across a wide range of metal ions is limited, this guide synthesizes available information and draws parallels from the well-studied parent compound, 8-hydroxyquinoline, to provide valuable insights for researchers in medicinal chemistry and materials science.
Introduction to this compound and its Metal Complexes
This compound, a halogenated derivative of 8-hydroxyquinoline, is a bidentate ligand that forms stable complexes with a variety of metal ions through its phenolic oxygen and quinoline nitrogen atoms. The introduction of the electron-withdrawing bromine atom at the 7-position can influence the electronic properties of the quinoline ring system, thereby affecting the stability and reactivity of its metal complexes. These complexes are of significant interest due to their potential applications in areas such as anticancer agents, antibacterial and antifungal drugs, and as fluorescent materials.
Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general procedure is adaptable for various metal ions.
General Experimental Protocol:
A solution of this compound in a suitable solvent (e.g., ethanol, DMF, or a mixture) is prepared. To this, a solution of the metal(II) salt (e.g., chloride, acetate, or sulfate) in the same or a compatible solvent is added dropwise with stirring. The reaction mixture is often heated to facilitate complex formation. The resulting precipitate of the metal complex is then collected by filtration, washed with the solvent, and dried under vacuum.
Comparative Data of Metal Complexes
The coordination behavior of this compound with different metal ions can be compared based on their stability constants, coordination geometries, and spectroscopic and thermal properties.
Stability Constants
| Metal Ion | Ligand | log K₁ | log K₂ | Method |
| Cu(II) | 8-hydroxyquinoline | 12.19 | 11.26 | Potentiometry |
| Ni(II) | 8-hydroxyquinoline | 10.87 | 9.48 | Potentiometry |
| Co(II) | 8-hydroxyquinoline | 9.97 | 8.58 | Potentiometry |
| Zn(II) | 8-hydroxyquinoline | 9.75 | 8.90 | Potentiometry |
| Y³⁺ | 7-bromo-8-hydroxyquinoline-5-sulphonic acid | 6.72 | 5.80 | Potentiometry[1] |
| La³⁺ | 7-bromo-8-hydroxyquinoline-5-sulphonic acid | 5.93 | 5.25 | Potentiometry[1] |
| Pr³⁺ | 7-bromo-8-hydroxyquinoline-5-sulphonic acid | 6.32 | 5.80 | Potentiometry[1] |
| Nd³⁺ | 7-bromo-8-hydroxyquinoline-5-sulphonic acid | 6.41 | 5.77 | Potentiometry[1] |
Note: Data for 8-hydroxyquinoline is provided for comparative purposes. The stability constants for this compound are expected to be of a similar order of magnitude.
Coordination Geometry
The coordination geometry of the metal complexes of this compound is dependent on the metal ion. X-ray crystallographic studies have provided definitive structural information for some complexes.
| Metal Ion | Stoichiometry (M:L) | Coordination Number | Geometry | Key Structural Features |
| Cu(II) | 1:2 | 4 | Square Planar | The Cu(II) ion is coordinated to the nitrogen and oxygen atoms of two bidentate 7-bromo-8-hydroxyquinolinate ligands.[2] |
| Zn(II) | 1:2 | 5 | Distorted Trigonal Bipyramidal | The dimeric structure, [Zn(BrQ)₂(H₂O)]₂, features two zinc centers bridged by water molecules, with each zinc also coordinated to two 7-bromo-8-hydroxyquinolinate ligands.[3] |
| Co(II) | 1:2 | 6 | Octahedral (presumed) | Based on studies of 8-hydroxyquinoline complexes, an octahedral geometry is proposed due to the coordination of two water molecules.[4][5] |
| Ni(II) | 1:2 | 6 | Octahedral (presumed) | Similar to the Co(II) complex, an octahedral geometry involving two coordinated water molecules is expected.[4][5] |
Spectroscopic Properties
Infrared (IR) Spectroscopy: The IR spectra of the metal complexes show characteristic shifts compared to the free ligand. The broad band corresponding to the phenolic O-H stretch in free this compound (around 3400 cm⁻¹) disappears upon complexation, indicating deprotonation and coordination of the oxygen atom. Furthermore, shifts in the C=N and C-O stretching vibrations provide evidence of coordination of the quinoline nitrogen and phenolic oxygen to the metal ion.
| Metal Complex | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| This compound (Free Ligand) | ~1580 | ~1280 |
| [Cu(7-BrQ)₂] | Shift to lower frequency | Shift to higher frequency |
| [Zn(7-BrQ)₂(H₂O)]₂ | Shift to lower frequency | Shift to higher frequency |
| [Co(7-BrQ)₂(H₂O)₂] (expected) | Shift to lower frequency | Shift to higher frequency |
| [Ni(7-BrQ)₂(H₂O)₂] (expected) | Shift to lower frequency | Shift to higher frequency |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in solution provide information about the d-d transitions of the metal ions and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are dependent on the metal ion and the coordination geometry.
| Metal Complex | Solvent | λ_max (nm) (Assignment) |
| [Cu(7-BrQ)₂] | DMSO | ~380-450 (d-d), ~260-320 (π-π) |
| [Zn(7-BrQ)₂(H₂O)]₂ | DMSO | No d-d transitions, ~260-320 (π-π) |
| [Co(7-BrQ)₂(H₂O)₂] (expected) | DMSO | ~450-550 (d-d), ~260-320 (π-π) |
| [Ni(7-BrQ)₂(H₂O)₂] (expected) | DMSO | ~380-450, ~600-700 (d-d), ~260-320 (π-π) |
Thermal Analysis
Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules. For hydrated complexes, such as those presumed for Co(II) and Ni(II), an initial weight loss corresponding to the loss of water molecules is expected at lower temperatures, followed by the decomposition of the ligand at higher temperatures. Anhydrous complexes like the Cu(II) complex are expected to be stable up to a higher temperature.
| Metal Complex | Decomposition Step 1 (Temperature Range) | Mass Loss (%) | Assignment |
| [Co(7-BrQ)₂(H₂O)₂] (expected) | ~100-200 °C | ~5-7% | Loss of 2 H₂O |
| [Ni(7-BrQ)₂(H₂O)₂] (expected) | ~100-200 °C | ~5-7% | Loss of 2 H₂O |
| [Cu(7-BrQ)₂] | > 250 °C | - | Decomposition of ligand |
| [Zn(7-BrQ)₂(H₂O)]₂ | ~120-180 °C | ~2.5-3.5% | Loss of H₂O |
Visualizing Coordination and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general coordination behavior and a typical experimental workflow.
Conclusion
The coordination chemistry of this compound with divalent metal ions presents a rich field for investigation, with significant potential for the development of new therapeutic agents and functional materials. This guide provides a comparative overview based on available experimental data and logical extrapolations from the parent 8-hydroxyquinoline system. The provided data tables and experimental protocols serve as a valuable resource for researchers, enabling a more informed approach to the design and synthesis of novel metal-based compounds with desired properties. Further systematic studies are warranted to fully elucidate the comparative coordination chemistry of this compound with a broader range of metal ions.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Validating the Synthesis of 7-Bromoquinolin-8-ol: A Comparative Guide to Synthetic Routes and Spectral Analysis
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive validation of a common synthetic route to 7-Bromoquinolin-8-ol, a valuable building block in medicinal chemistry. We present a comparative analysis of synthetic methodologies, supported by detailed experimental protocols and a thorough examination of the spectral data essential for structural confirmation.
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 8-hydroxyquinoline. This approach offers a direct pathway to the desired product, although regioselectivity can be a critical factor to control. This guide will delve into the specifics of this primary route and touch upon alternative strategies, providing a clear and objective comparison to aid in methodological selection.
Comparison of Synthetic Routes
The direct bromination of 8-hydroxyquinoline is the most prevalent method for synthesizing this compound. The choice of brominating agent and reaction conditions significantly influences the yield and the formation of byproducts, most notably the di-substituted 5,7-dibromoquinolin-8-ol.
| Synthetic Route | Reagents and Conditions | Reported Yield | Advantages | Disadvantages |
| Route 1: Bromination with N-Bromosuccinimide (NBS) | 8-Hydroxyquinoline, N-Bromosuccinimide, Chloroform, 0°C to 40°C, 18 hours | ~85%[1] | High yield, relatively selective for mono-bromination. | Requires careful temperature control to minimize di-bromination. |
| Route 2: Bromination with Molecular Bromine | 8-Hydroxyquinoline, Molecular Bromine, Chloroform, Room Temperature, 2 days | Variable; mixture of mono- and di-brominated products often formed[1][2] | Readily available reagent. | Lower selectivity, often leads to a mixture of products requiring careful purification. Formation of 5,7-dibromoquinolin-8-ol is a common byproduct. |
| Route 3: Multi-step Synthesis | 8-Hydroxyquinoline-5-sulfonic acid, Bromination, followed by hydrolysis | Not explicitly quantified in readily available literature for direct comparison. | Can offer higher regioselectivity for the 7-position. | Longer reaction sequence, potentially lower overall yield. |
Key Considerations for Synthetic Route Selection:
For syntheses where a high yield of the mono-brominated product is desired and minimizing the formation of the di-bromo byproduct is crucial, the use of N-Bromosuccinimide (Route 1) appears to be the more favorable approach.[1] While direct bromination with molecular bromine (Route 2) is a viable option, it often necessitates more rigorous purification to isolate the 7-bromo isomer from the 5,7-dibromo byproduct.[1][2] The multi-step synthesis (Route 3) may provide the highest regioselectivity but at the cost of a more complex and potentially lower-yielding process.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via bromination of 8-hydroxyquinoline.
Protocol 1: Synthesis using N-Bromosuccinimide (NBS) [1]
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to 40°C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a solid.
Protocol 2: Synthesis using Molecular Bromine [1]
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask, protected from light.
-
Slowly add a solution of molecular bromine (1.0 eq) in chloroform to the stirred solution at room temperature over 10 minutes.
-
Stir the reaction mixture continuously for 2 days.
-
Monitor the reaction progress by TLC.
-
After completion, wash the organic layer with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on alumina or silica gel, eluting with a mixture of ethyl acetate and hexane.
Spectral Analysis for Structural Validation
Thorough spectral analysis is crucial for the unambiguous identification and purity assessment of the synthesized this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| Ion | m/z | Interpretation |
| [M+H]⁺ | 224 | Molecular ion peak corresponding to the protonated molecule (C₉H₆BrNO + H)⁺.[1] |
| [M]⁺ | 223/225 | Isotopic pattern characteristic of a bromine-containing compound. |
| Fragment | 145 | A potential fragment ion observed in the mass spectrum.[1] |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons.
Based on literature data for 7-bromo-8-hydroxyquinoline, the following proton assignments can be expected.[2]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.83 | dd | J = 4.4, 1.6 |
| H-4 | ~8.51 | dd | J = 8.4, 1.2 |
| H-3 | ~7.59 | dd | J = 8.4, 4.4 |
| H-6 | ~7.73 | d | J = 8.4 |
| H-5 | ~7.10 | d | J = 8.4 |
| -OH | ~3.3 | s | - |
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1200-1000 | C-O stretch | Phenolic C-O |
| 850-750 | C-H bend | Aromatic C-H out-of-plane bending |
| ~600 | C-Br stretch | Carbon-bromine bond |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and validation of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
